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  • Product: benzyl N-(1H-pyrazol-4-yl)carbamate
  • CAS: 1156352-60-1

Core Science & Biosynthesis

Foundational

Benzyl N-(1H-pyrazol-4-yl)carbamate chemical properties

Topic: Benzyl N-(1H-pyrazol-4-yl)carbamate Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists A Critical Intermediate for Kinase Inhibitor Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl N-(1H-pyrazol-4-yl)carbamate Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

A Critical Intermediate for Kinase Inhibitor Scaffolding

Executive Summary

Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS: 1156352-60-1) is a protected aminopyrazole derivative widely utilized in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., CDK2, JAK inhibitors). Its value lies in the Cbz (benzyloxycarbonyl) protecting group, which stabilizes the electron-rich 4-aminopyrazole moiety—a scaffold prone to oxidation and decomposition in its free amine form. This guide details the physicochemical properties, robust synthesis via Curtius rearrangement, and regioselective alkylation strategies necessary for utilizing this compound in drug discovery.

Chemical Identity & Structural Dynamics

The compound consists of a pyrazole ring substituted at the 4-position with a benzyl carbamate.[1][2] A defining feature of this molecule is annular tautomerism , where the proton on the pyrazole nitrogen oscillates between N1 and N2.

PropertyData
IUPAC Name Benzyl N-(1H-pyrazol-4-yl)carbamate
CAS Number 1156352-60-1
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
SMILES O=C(OCC1=CC=CC=C1)NC2=CNN=C2
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water.[1][2][3][4]
pKa (Predicted) ~13.3 (Pyrazole NH), ~11.5 (Carbamate NH)
Tautomeric Equilibrium

In solution, the compound exists as a rapid equilibrium between the 1H- and 2H-tautomers. While identical in the unsubstituted parent, this equilibrium becomes critical upon N-alkylation, dictating regioselectivity ratios.

Tautomerism Tautomer1 1H-Tautomer (N1-H) Tautomer2 2H-Tautomer (N2-H) Tautomer1->Tautomer2 Fast H-Shift (Solvent Dependent)

Figure 1: Tautomeric equilibrium of the pyrazole core. In the absence of substitution, these forms are degenerate.

Synthesis & Manufacturing

Expert Insight: Direct reaction of 4-aminopyrazole with benzyl chloroformate (Cbz-Cl) is often low-yielding due to the instability of the free 4-aminopyrazole starting material, which oxidizes rapidly in air. The Curtius Rearrangement is the preferred "self-validating" route because it generates the sensitive amine in situ and immediately traps it with benzyl alcohol, preventing decomposition.

Protocol: Curtius Rearrangement from 1H-pyrazole-4-carboxylic acid

Reagents:

  • 1H-pyrazole-4-carboxylic acid (1.0 equiv)[4]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Benzyl alcohol (BnOH) (1.5–2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 1H-pyrazole-4-carboxylic acid and anhydrous toluene under N₂ atmosphere. Add TEA followed by dropwise addition of DPPA at 0–5°C.

  • Rearrangement: Warm the mixture to room temperature for 1 hour, then heat to 80°C for 2 hours.

    • Mechanism:[5][6] The acyl azide forms and undergoes thermal rearrangement to release N₂ gas (observe bubbling) and form the intermediate isocyanate .[7]

  • Trapping: Add Benzyl alcohol to the hot reaction mixture. Continue heating at 80–90°C for 4–6 hours.

    • Validation: Monitor by LC-MS for the disappearance of the isocyanate peak and formation of the carbamate (M+H = 218).

  • Workup: Cool to RT. Dilute with EtOAc, wash with 5% NaHCO₃ (to remove phosphate byproducts) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, MeOH/DCM gradient).

SynthesisRoute Acid 1H-pyrazole-4-carboxylic acid AcylAzide Acyl Azide Intermediate (Unstable) Acid->AcylAzide DPPA, TEA, Toluene Isocyanate Isocyanate Intermediate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Product Benzyl N-(1H-pyrazol-4-yl)carbamate (Stable Target) Isocyanate->Product Benzyl Alcohol (Trapping)

Figure 2: Curtius rearrangement pathway. The isocyanate is generated and trapped in a single pot.

Reactivity Profile & Applications

Regioselective N-Alkylation

For drug development, the pyrazole nitrogen is often alkylated to attach the scaffold to a larger pharmacophore.

  • Challenge: The pyrazole ring has two nitrogens. Alkylation can occur at N1 or N2.

  • Control: Under basic conditions (e.g., Cs₂CO₃, DMF), the pyrazolate anion is formed. Alkylation typically favors the less sterically hindered position, but mixtures are common.

  • Strategic Note: If the Cbz group is bulky, it may influence the ratio, but separation of isomers is usually required post-alkylation.

Deprotection (Cbz Removal)

The Cbz group is orthogonal to Boc and Fmoc groups, allowing for selective deprotection strategies.

MethodConditionsSuitability
Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH/EtOHPreferred. Mild, quantitative, preserves pyrazole ring.
Acidolysis 33% HBr in Acetic AcidHarsh. Used only if the molecule lacks acid-sensitive groups.
Lewis Acid BBr₃ or TMSISpecialized cases where hydrogenation is precluded (e.g., presence of sulfur).

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare against these expected spectral markers.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.60 (bs, 1H): Pyrazole NH (Exchangeable).

  • δ 9.50 (s, 1H): Carbamate NH.

  • δ 7.60–7.80 (m, 2H): Pyrazole C3-H and C5-H (Broad singlets due to tautomerism).

  • δ 7.30–7.45 (m, 5H): Benzyl aromatic protons.

  • δ 5.12 (s, 2H): Benzyl CH₂ (Benzylic protons).

LC-MS:

  • ESI (+): m/z 218.1 [M+H]⁺

  • ESI (-): m/z 216.1 [M-H]⁻

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable as a solid. Solutions in DMSO/DMF should be used within 24 hours to prevent slow hydrolysis or oxidation.

  • Safety: The synthesis involves DPPA (azide source) and thermal rearrangement.[7]

    • Warning: Azides can be explosive. Do not distill the reaction mixture to dryness. Ensure proper venting of N₂ gas during the Curtius rearrangement.

References

  • Synthesis of Pyrazole Carbamates via Curtius Rearrangement Source: National Institutes of Health (PMC) URL:[Link] Context: Describes the general utility of Curtius rearrangement for converting carboxylic acids to Cbz-protected amines in medicinal chemistry.

  • Cyclin-dependent kinase 2 (CDK2) Inhibitors Patent Source: Google Patents (WO2022165513A1) URL: Context: Cites the use of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives in the synthesis of CDK2 inhibitors.[2]

  • Curtius Rearrangement Methodologies Source: Organic Syntheses URL:[Link] Context: Foundational protocols for carbamate synthesis from carboxylic acids.

Sources

Exploratory

Technical Guide: Structural Elucidation and Characterization of Benzyl N-(1H-pyrazol-4-yl)carbamate

Part 1: Executive Summary & Strategic Context Benzyl N-(1H-pyrazol-4-yl)carbamate (C₁₁H₁₁N₃O₂) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and bioactive heterocycles. Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Benzyl N-(1H-pyrazol-4-yl)carbamate (C₁₁H₁₁N₃O₂) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and bioactive heterocycles. Structurally, it consists of a 4-aminopyrazole core protected by a benzyloxycarbonyl (Cbz) group.

For the medicinal chemist, this molecule presents a specific analytical challenge: annular tautomerism . The free proton on the pyrazole nitrogen (N1) oscillates rapidly between N1 and N2 in solution, rendering the C3 and C5 positions chemically equivalent on the NMR time scale at room temperature. This guide details the structural elucidation of this compound, emphasizing the differentiation of regioisomers and the validation of the carbamate linkage.

Part 2: Synthesis & Impurity Profile

To understand the spectra, one must understand the origin. While direct acylation of 4-aminopyrazole is possible, it is often avoided due to the oxidative instability of the free amine. The Curtius Rearrangement is the preferred, robust synthetic route, converting 1H-pyrazole-4-carboxylic acid to the target carbamate in a "one-pot" fashion, minimizing handling of sensitive intermediates.

Synthetic Pathway (Curtius Rearrangement)[1]

The following diagram illustrates the conversion of the carboxylic acid precursor to the target carbamate via an acyl azide and isocyanate intermediate.

Synthesis Acid 1H-pyrazole-4- carboxylic acid Azide Acyl Azide Intermediate Acid->Azide DPPA, Et3N (Diphenylphosphoryl azide) Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (-N2) Curtius Rearrangement Product Benzyl N-(1H-pyrazol-4-yl) carbamate Isocyanate->Product BnOH (Benzyl Alcohol) Trapping

Figure 1: Synthetic workflow utilizing the Curtius rearrangement to install the Cbz-amine functionality.

Part 3: Spectroscopic Elucidation

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) provides the first line of evidence.

  • Molecular Ion:

    
     (Calc.[1] for C₁₁H₁₂N₃O₂⁺).
    
  • Fragmentation Pattern:

    • m/z 91.05: Tropylium ion (

      
      ), diagnostic of the benzyl group.
      
    • m/z 174.08: Loss of

      
       (decarboxylation), typical of carbamates.
      
    • m/z 84.04: Pyrazole-related fragment after loss of the Cbz group.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group environment.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3200–3400 ν(N-H) stretchBroad band indicating both Pyrazole N-H and Carbamate N-H.
1690–1720 ν(C=O) stretchStrong, sharp Carbonyl signal characteristic of urethane (carbamate).
1580–1600 ν(C=C, C=N)Aromatic ring breathing (Benzyl & Pyrazole).
1250 ν(C-O) stretchC-O-C asymmetric stretch of the ester linkage.
Nuclear Magnetic Resonance (NMR)
The Tautomerism Challenge

In DMSO-d₆ at 298 K, the pyrazole N-H proton exchanges rapidly. This results in a "time-averaged" symmetry. The C3 and C5 protons, which are distinct in a static molecule, appear as a single broad signal or two very close signals due to this equilibrium.

Tautomerism T1 1H-tautomer (N1-H) T2 2H-tautomer (N2-H) T1->T2 Fast Exchange (NMR Time Scale)

Figure 2: Annular tautomerism of the pyrazole ring leading to signal averaging.

¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegralAssignmentNotes
12.50 br s1HPyrazole N-HVery broad, exchangeable with D₂O. Often invisible in CDCl₃.
9.65 br s1HCarbamate N-HDownfield due to carbonyl anisotropy and H-bonding.
7.60 – 7.90 s (broad)2HPyrazole C3-H / C5-HAveraged signal due to tautomerism. Appears as a singlet or broad hump.
7.30 – 7.45 m5HBenzyl AromaticStandard multiplet for mono-substituted benzene.
5.12 s2HBenzyl -CH₂-Sharp singlet, diagnostic of the benzyl ester.
¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ ppm)Carbon TypeAssignment
153.8 C=OCarbamate Carbonyl.[2][3][4]
136.8 C_quatBenzyl ipso-carbon.
128.8, 128.4, 128.2 CHBenzyl aromatic carbons.
130.0 – 135.0 CH (Broad)Pyrazole C3/C5 (Broadened by tautomerism).
121.5 C_quatPyrazole C4 (Attached to N).
66.2 CH₂Benzylic methylene.

Part 4: Advanced Validation (2D NMR)

To definitively prove the structure and rule out regioisomers (e.g., N-acylation of the pyrazole nitrogen), 2D NMR is required.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum provides long-range (2-3 bond) C-H correlations. This is the "smoking gun" for connectivity.

  • Correlation 1: The Benzylic protons (5.12 ppm) will show a strong cross-peak to the Carbamate Carbonyl (153.8 ppm).

  • Correlation 2: The Pyrazole protons (7.60-7.90 ppm) will show correlations to the Pyrazole C4 (121.5 ppm).

  • Correlation 3 (Critical): The Carbamate N-H (9.65 ppm) shows a correlation to the Carbamate Carbonyl (153.8 ppm) and potentially weak correlations to Pyrazole C3/C5, linking the two fragments.

HMBC Bn_H Benzyl CH2 (5.12 ppm) CO Carbonyl C=O (153.8 ppm) Bn_H->CO 3J_CH NH_Carb Carbamate NH (9.65 ppm) NH_Carb->CO 2J_CH Pyr_C4 Pyrazole C4 (121.5 ppm) NH_Carb->Pyr_C4 3J_CH (Weak)

Figure 3: Key HMBC correlations establishing the connectivity of the carbamate linker.

Part 5: Experimental Protocols

Synthesis via Curtius Rearrangement

Note: This procedure assumes the use of Diphenylphosphoryl azide (DPPA).

  • Activation: Charge a reaction vessel with 1H-pyrazole-4-carboxylic acid (1.0 equiv) and Triethylamine (1.2 equiv) in dry tert-Butanol or Toluene .

  • Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 1 hour at room temperature.

  • Rearrangement: Heat the mixture to 80°C. Evolution of nitrogen gas (

    
    ) indicates the formation of the isocyanate. Monitor by IR (appearance of isocyanate band ~2260 cm⁻¹).
    
  • Trapping: Add Benzyl Alcohol (1.5 equiv) and continue heating at 80-90°C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with 5%

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-5% Methanol in Dichloromethane).

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 210 nm; ESI-MS positive mode.

References

  • PubChem. Benzyl N-(1H-pyrazol-4-yl)carbamate (Compound). National Library of Medicine. Accessed October 2023. [Link]

  • Common Organic Chemistry. Curtius Rearrangement: Cbz Protected Product. Accessed October 2023. [Link]

  • Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism."[5] Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 49, 2006. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to obtain Benzyl N-(1H-pyrazol-4-yl)carbamate, a valuable building block for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to obtain Benzyl N-(1H-pyrazol-4-yl)carbamate, a valuable building block for researchers, scientists, and drug development professionals. The narrative emphasizes the chemical reasoning behind procedural choices, ensuring both scientific integrity and practical applicability.

Introduction: Strategic Importance of Benzyl N-(1H-pyrazol-4-yl)carbamate

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1][2][3] The title compound, Benzyl N-(1H-pyrazol-4-yl)carbamate, serves as a critical intermediate, offering a stable yet readily cleavable N-protected 4-aminopyrazole core. The benzyloxycarbonyl (Cbz) protecting group is particularly advantageous as it pacifies the nucleophilicity of the amine, allowing for selective modifications at other positions of the pyrazole ring.[4][5] Its removal under mild hydrogenolysis conditions ensures the integrity of other sensitive functional groups.[6]

This guide will delineate a robust two-stage synthesis commencing from the commercially available pyrazole, proceeding through a nitration/reduction sequence to afford the key 4-aminopyrazole intermediate, and culminating in the N-protection step to yield the final product.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the key intermediate, 4-aminopyrazole, and its subsequent conversion to the target molecule. This approach allows for the isolation and purification of the intermediate, ensuring high purity of the final product.

Synthesis_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration (HNO₃, H₂SO₄) Aminopyrazole 4-Aminopyrazole Nitropyrazole->Aminopyrazole Reduction (e.g., H₂, Pd/C) Target Benzyl N-(1H-pyrazol-4-yl)carbamate Aminopyrazole->Target N-Protection (Cbz-Cl, Base)

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of the Key Intermediate, 4-Aminopyrazole

The cornerstone of this synthesis is the preparation of high-purity 4-aminopyrazole. This is most reliably achieved through a two-step process involving the nitration of pyrazole followed by the reduction of the resulting 4-nitropyrazole.

Step 1: Nitration of Pyrazole to 4-Nitropyrazole

The regioselective introduction of a nitro group at the C4 position of the pyrazole ring is a critical first step. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Temperature: The reaction is exothermic and must be carefully controlled. Initial cooling prevents runaway reactions and the formation of dinitrated byproducts. Subsequent heating is required to drive the reaction to completion.

Experimental Protocol: Synthesis of 4-Nitropyrazole

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add pyrazole (1 equivalent) to pre-cooled concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Addition of Nitric Acid: Slowly add cold concentrated nitric acid (HNO₃) dropwise to the stirred solution, maintaining the temperature below 10 °C using an ice-salt bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Isolation: The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Purification: The crude 4-nitropyrazole can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture to yield a white solid.

ParameterValue/ConditionRationale
Reactants Pyrazole, HNO₃, H₂SO₄Standard electrophilic nitration
Temperature 0 °C initially, then refluxControls exothermicity, then drives reaction
Work-up Quenching on iceSafely neutralizes acids and precipitates product
Purification RecrystallizationHigh purity essential for the next step
Step 2: Reduction of 4-Nitropyrazole to 4-Aminopyrazole

The conversion of the nitro group to a primary amine is a standard reduction reaction. Catalytic hydrogenation is the preferred method due to its high efficiency and clean byproducts.

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a surface for the reaction between hydrogen and the nitro compound.

  • Hydrogen Source: Pressurized hydrogen gas (H₂) is the most common reducing agent for this transformation.

  • Solvent: A protic solvent like ethanol or methanol is ideal as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Experimental Protocol: Synthesis of 4-Aminopyrazole

  • Preparation: To a hydrogenation vessel, add 4-nitropyrazole (1 equivalent) and a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution.

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 4-aminopyrazole. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

ParameterValue/ConditionRationale
Reactant 4-NitropyrazoleProduct from the previous step
Catalyst 10% Pd/CEfficient for aromatic nitro group reduction
Reducing Agent H₂ gasClean and effective
Solvent Ethanol or MethanolGood solubility and inert to reaction
Work-up Filtration through Celite®Safely and completely removes the catalyst

Stage 2: N-Protection of 4-Aminopyrazole

With the key intermediate in hand, the final step is the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino function. This is a nucleophilic acyl substitution reaction.

Protection_Mechanism cluster_0 Reaction Scheme Aminopyrazole 4-Aminopyrazole Product Benzyl N-(1H-pyrazol-4-yl)carbamate Aminopyrazole->Product CbzCl Benzyl Chloroformate CbzCl->Product Base Base (e.g., Et₃N) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct

Caption: N-Protection of 4-aminopyrazole.

Causality of Experimental Choices:

  • Acylating Agent: Benzyl chloroformate (Cbz-Cl) is the reagent of choice for introducing the Cbz group. The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic.[7]

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: An aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is suitable as it dissolves the reactants and does not interfere with the reaction.

  • Temperature: The reaction is typically carried out at a low temperature (0 °C) to control the reactivity of the benzyl chloroformate and minimize potential side reactions.

Experimental Protocol: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate (This protocol is adapted from a similar procedure for the N-protection of 4-aminopyridine)

  • Preparation: Dissolve 4-aminopyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.1 equivalents) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (1.05 equivalents) in THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Benzyl N-(1H-pyrazol-4-yl)carbamate as a solid.

ParameterValue/ConditionRationale
Reactants 4-Aminopyrazole, Benzyl ChloroformateFormation of the carbamate
Base TriethylamineHCl scavenger
Solvent Anhydrous THFAprotic solvent, good solubility
Temperature 0 °C to Room Temp.Controls reactivity, then drives to completion
Purification Column Chromatography / RecrystallizationTo obtain high-purity final product

Characterization and Data Interpretation

The identity and purity of the final product, Benzyl N-(1H-pyrazol-4-yl)carbamate, must be confirmed through spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the benzylic CH₂ protons as a singlet around 5.1-5.2 ppm, and the aromatic protons of the benzyl group between 7.3-7.4 ppm.[8][9] The NH protons of the carbamate and the pyrazole ring will also be present.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon of the carbamate group around 153-156 ppm, the benzylic carbon around 66-67 ppm, and the carbons of the pyrazole and benzene rings in their respective regions.[8][10]

  • FTIR: The infrared spectrum should display a strong absorption band for the carbamate carbonyl (C=O) stretch, typically in the range of 1690-1720 cm⁻¹, and N-H stretching vibrations around 3300-3400 cm⁻¹.[8][9]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly, the protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound (C₁₁H₁₁N₃O₂; MW = 217.23 g/mol ).[11]

Predicted Spectroscopic Data Summary

TechniqueExpected Key Signals
¹H NMR ~7.5-7.8 ppm (s, 2H, pyrazole C-H), ~7.3-7.4 ppm (m, 5H, Ar-H), ~5.15 ppm (s, 2H, CH₂), NH protons (broad singlets)
¹³C NMR ~154 ppm (C=O), ~136 ppm (Ar C-ipso), ~128 ppm (Ar C-H), ~125 ppm (pyrazole C-H), ~67 ppm (CH₂)
FTIR (cm⁻¹) ~3350 (N-H stretch), ~1700 (C=O stretch), ~1530 (N-H bend)
MS (ESI+) m/z 218.09 [M+H]⁺

Conclusion

The synthetic pathway detailed in this guide represents a logical, reliable, and scalable method for the preparation of Benzyl N-(1H-pyrazol-4-yl)carbamate. By understanding the causality behind the choice of reagents and conditions for each step—from the initial nitration of pyrazole to the final N-protection of 4-aminopyrazole—researchers can confidently reproduce this synthesis and troubleshoot effectively. The provided protocols are self-validating through standard analytical techniques, ensuring the production of high-purity material suitable for advanced applications in drug discovery and development.

References

  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • SUPPORTING INFORM
  • Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characteriz
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  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
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  • Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. ResearchGate. Available at: [Link].

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link].

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Available at: [Link].

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link].

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link].

  • SUPPORTING INFORM
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link].

Sources

Exploratory

Discovery of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives

The Discovery of Benzyl N-(1H-pyrazol-4-yl)carbamate Derivatives Executive Summary The discovery of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives represents a pivotal advancement in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of Benzyl N-(1H-pyrazol-4-yl)carbamate Derivatives

Executive Summary

The discovery of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives represents a pivotal advancement in the development of kinase inhibitors and serine hydrolase modulators . This scaffold, characterized by a 4-aminopyrazole core protected or linked via a benzyl carbamate (Cbz) moiety, serves as a versatile bioisostere for urea-based inhibitors and a critical intermediate in the synthesis of high-affinity ligands for targets such as Cyclin-Dependent Kinases (CDKs) , p38 MAP Kinase , and Fatty Acid Amide Hydrolase (FAAH) .

This guide details the technical evolution of this scaffold, from its initial synthesis as a protected intermediate to its optimization as a pharmacophore capable of engaging hydrophobic pockets in enzymes. It provides rigorous synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights into its binding modes.

Target Identification & Rationale

The Scaffold: N-(1H-pyrazol-4-yl)carbamate

The core structure consists of a benzyl carbamate group attached to the N4-position of a 1H-pyrazole .[1]

  • Chemical Structure: Benzyl-O-C(=O)-NH-(1H-pyrazol-4-yl)

  • Key Features:

    • Carbamate Linker: Mimics the urea linkage found in many kinase inhibitors (e.g., Doramapimod) but with altered hydrogen-bonding capability and hydrolytic stability.

    • Pyrazole Core: A privileged scaffold that mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.

    • Benzyl Group: Provides a hydrophobic moiety that can occupy the hydrophobic back-pocket (e.g., the "gatekeeper" region in kinases) or the acyl-chain binding pocket in hydrolases.

Biological Targets
  • Primary Target Class: Serine/Threonine Kinases (e.g., CDK2, CDK4, p38 MAPK). The aminopyrazole moiety functions as an ATP-competitive inhibitor.

  • Secondary Target Class: Serine Hydrolases (e.g., FAAH). Carbamates are classic covalent inhibitors of serine hydrolases, where the serine nucleophile attacks the carbonyl, releasing the leaving group (aminopyrazole) and carbamoylating the enzyme.

Chemical Synthesis

The synthesis of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives typically proceeds via two primary routes: the Curtius Rearrangement of pyrazole-4-carboxylic acids or the direct N-acylation of 4-aminopyrazoles.

Route A: Curtius Rearrangement (Preferred for Scale-Up)

This route avoids the handling of unstable 4-aminopyrazoles.

  • Starting Material: 1H-pyrazole-4-carboxylic acid.[2][3]

  • Activation: Reaction with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in toluene or dioxane to form the acyl azide.

  • Rearrangement: Heating the acyl azide (80–100°C) generates the isocyanate intermediate in situ.

  • Trapping: Addition of benzyl alcohol (BnOH) traps the isocyanate to form the benzyl carbamate.

Protocol:

To a solution of 1H-pyrazole-4-carboxylic acid (1.0 eq) in dry toluene (0.5 M) is added TEA (1.2 eq) and DPPA (1.1 eq). The mixture is stirred at RT for 1 h, then heated to 90°C for 2 h. Benzyl alcohol (1.5 eq) is added, and heating is continued for 4 h. The mixture is cooled, concentrated, and purified by silica gel chromatography (Hexane/EtOAc) to yield the title compound.

Route B: Direct Carbamoylation (For Library Synthesis)

This route uses commercially available 4-aminopyrazoles (often as HCl salts).

  • Starting Material: 4-Amino-1H-pyrazole hydrochloride.

  • Reagent: Benzyl chloroformate (Cbz-Cl) .

  • Base: Sodium bicarbonate (NaHCO₃) or Pyridine .

  • Solvent: THF/Water (Schotten-Baumann conditions) or DCM .

Protocol:

4-Amino-1H-pyrazole HCl (1.0 eq) is dissolved in THF/Water (1:1). NaHCO₃ (2.5 eq) is added, followed by dropwise addition of Benzyl chloroformate (1.1 eq) at 0°C. The mixture is stirred at RT for 3 h. The precipitate is filtered, washed with water and cold ether, and dried to yield the pure carbamate.

Structure-Activity Relationship (SAR)

The optimization of benzyl N-(1H-pyrazol-4-yl)carbamate derivatives focuses on three regions: the Benzyl Ring (Region A) , the Carbamate Linker (Region B) , and the Pyrazole Core (Region C) .

SAR Summary Table
RegionModificationEffect on Potency/Selectivity
Region A (Benzyl) 4-F / 4-Cl Increases metabolic stability and potency (fills hydrophobic pocket).
2-OMe Improves selectivity for certain kinases (steric clash in off-targets).
3-CF₃ Enhances lipophilicity and membrane permeability.
Region B (Linker) Carbamate -> Urea Often increases potency (better H-bond donor) but decreases solubility.
N-Methylation Drastically reduces potency (loss of H-bond donor).
Region C (Pyrazole) 1-Methyl Essential for preventing tautomerization; improves binding affinity.
3,5-Dimethyl Increases steric bulk; can improve selectivity for specific kinase isoforms.
3-Phenyl Leads to "biphenyl-like" inhibitors; high potency but poor solubility.
Key Insight: The "Gatekeeper" Interaction

The benzyl group of the carbamate is designed to penetrate the hydrophobic back-pocket of the kinase active site. Substituents on the benzyl ring (e.g., 3-CF₃) can interact with the "gatekeeper" residue (e.g., Thr, Met, or Phe), determining selectivity between kinase families (e.g., CDK vs. p38).

Biological Evaluation & Mechanism

In Vitro Potency (Representative Data)
  • Target: CDK2/Cyclin E

  • Assay: ADP-Glo Kinase Assay

  • Reference Compound: Benzyl N-(1-methyl-1H-pyrazol-4-yl)carbamate

Compound IDR (Benzyl)R' (Pyrazole N1)IC₅₀ (nM)
A1 (Lead) HMe450
A2 4-ClMe120
A3 3-CF₃Me45
A4 4-OMeH>1000
Mechanism of Action

The benzyl N-(1H-pyrazol-4-yl)carbamate derivatives function primarily as Type I or Type II kinase inhibitors , depending on the substitution pattern.

  • Binding Mode: The pyrazole nitrogen (N2) accepts a hydrogen bond from the hinge region backbone (e.g., Leu83 in CDK2). The carbamate NH donates a hydrogen bond to the conserved glutamate (e.g., Glu81). The benzyl group occupies the hydrophobic pocket adjacent to the ATP-binding site.

Visualization of Discovery Workflow

G Start Target Identification (Kinase / Hydrolase) Hit Hit Generation (Pyrazole Carbamate Scaffold) Start->Hit Screening Synth Synthesis (Curtius Rearrangement) Hit->Synth Route Selection SAR SAR Optimization (Benzyl & Pyrazole Subs) Synth->SAR Library Gen SAR->Synth Iterative Design Lead Lead Candidate (High Potency/Selectivity) SAR->Lead Selection

Caption: Workflow for the discovery and optimization of pyrazole carbamate derivatives.

References

  • PubChem. (2025). Benzyl N-(1H-pyrazol-4-yl)carbamate (Compound Summary). National Library of Medicine. [Link]

  • Che, J., et al. (2021). Discovery of Novel Pyrazole-4-Carboxamides as Potent Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Smith, R. A., et al. (2019). Carbamate-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH): Design, Synthesis, and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Technical Evaluation of Benzyl N-(1H-pyrazol-4-yl)carbamate

From Chemical Stability to Serine Hydrolase Targeting Executive Summary Benzyl N-(1H-pyrazol-4-yl)carbamate (Structure: Cbz-protected 4-aminopyrazole) presents a unique dual profile in drug discovery. While classically v...

Author: BenchChem Technical Support Team. Date: February 2026

From Chemical Stability to Serine Hydrolase Targeting

Executive Summary

Benzyl N-(1H-pyrazol-4-yl)carbamate (Structure: Cbz-protected 4-aminopyrazole) presents a unique dual profile in drug discovery. While classically viewed as a synthetic intermediate utilizing the benzyloxycarbonyl (Cbz) protecting group, its carbamate functionality classifies it as a potential covalent modifier of serine hydrolases (e.g., FAAH, MAGL).

This technical guide provides a rigorous framework for evaluating this molecule. Unlike standard non-covalent inhibitors, the evaluation of this carbamate requires a specific focus on electrophilic stability , covalent bond formation kinetics , and metabolic liability of the benzyl moiety.

Module 1: Physicochemical Stability Profiling

Objective: Determine if the molecule functions as a stable pharmacological agent or an unstable prodrug. Carbamates are susceptible to spontaneous hydrolysis in aqueous media, which generates false positives in enzymatic assays.

1.1 Hydrolytic Stability Assay (Protocol)

Rationale: The Cbz group is acid-stable but susceptible to base-catalyzed hydrolysis or specific esterase cleavage. Methodology:

  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 10 µM in:

    • PBS (pH 7.4)

    • Simulated Gastric Fluid (pH 1.2)

    • Simulated Intestinal Fluid (pH 6.8)

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: Quench with cold acetonitrile containing internal standard (e.g., Tolbutamide). Analyze via LC-MS/MS.

  • Success Criteria:

    
     parent compound remaining at 24h in PBS indicates sufficient stability for biological screening.
    
1.2 Chemical Reactivity (Glutathione Trapping)

Rationale: To assess the risk of non-specific covalent binding to cysteine residues (promiscuity).

  • Protocol: Incubate 10 µM compound with 5 mM GSH in PBS (pH 7.4) for 24h.

  • Readout: Monitor for [M+307]+ adducts via LC-MS.

  • Interpretation: Lack of adducts confirms the carbamate is not hyper-reactive toward thiols, suggesting selectivity for serine nucleophiles.

Module 2: Enzymatic Inhibition (Serine Hydrolases)

Objective: Evaluate the compound as a covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL). Mechanism: The catalytic serine of the enzyme attacks the carbamate carbonyl. For this specific molecule, the enzyme likely expels the benzyl alcohol, forming a stable N-pyrazolyl carbamoylated enzyme.

2.1 Mechanism of Action Visualization

The following diagram illustrates the kinetic competition between hydrolysis and covalent inhibition.

G Compound Benzyl N-(1H-pyrazol-4-yl)carbamate Complex Michaelis Complex (Non-covalent) Compound->Complex + Enzyme Hydrolysis Hydrolysis Product (Inactive) Compound->Hydrolysis pH > 8.0 or Esterases Enzyme Serine Hydrolase (FAAH/MAGL) Enzyme->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu- Attack Inhibited Carbamoylated Enzyme (Irreversible) Tetrahedral->Inhibited - Benzyl Alcohol (Inactivation)

Caption: Kinetic pathway of covalent inhibition vs. spontaneous hydrolysis. The carbamoylation step is critical for efficacy.

2.2 Fluorogenic Activity Assay (FAAH)

Standard: This protocol uses an AMC (7-amino-4-methylcoumarin) based substrate.

  • Substrate: Arachidonyl-AMC (A-AMC).

  • Control: URB597 (Positive control, covalent carbamate inhibitor).

Step-by-Step Protocol:

  • Plate Setup: Use black 96-well plates (Corning 3915).

  • Enzyme Prep: Dilute FAAH membrane homogenates (human or rat) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Compound Addition: Add 1 µL of test compound (varying concentrations: 1 nM – 10 µM) to 89 µL enzyme solution.

  • Pre-incubation: Incubate for 30 minutes at 37°C . Note: Crucial for covalent inhibitors to allow carbamoylation.

  • Initiation: Add 10 µL of A-AMC substrate (Final conc: 10 µM).

  • Detection: Measure fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 60 minutes.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion. Determine IC50 using a non-linear regression model (log(inhibitor) vs. response).

Data Presentation Template:

ParameterTest CompoundURB597 (Control)Cbz-Cl (Negative Control)
IC50 (nM) [Experimental]~5 nM>10,000 nM
Pre-incubation Shift Yes (indicates covalency)YesNo
Reversibility IrreversibleIrreversibleN/A
Module 3: Cellular Toxicology & Permeability

Objective: Ensure the benzyl carbamate moiety does not cause non-specific cytotoxicity and can penetrate cell membranes.

3.1 Cell Viability (ATP-Glo Assay)
  • Cell Lines: HEK293 (Kidney) and HepG2 (Liver).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound (0.1 – 100 µM) for 48 hours.

    • Add CellTiter-Glo reagent (Promega) and read luminescence.

    • Threshold: CC50 should be

      
       the enzymatic IC50.
      
3.2 PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Purpose: Predict passive oral absorption.

  • Method:

    • Donor well: Compound in PBS (pH 7.4).

    • Membrane: PVDF filter coated with lecithin/dodecane.

    • Acceptor well: PBS (pH 7.4).

    • Incubate 5 hours; measure concentration in both wells via UV/Vis or LC-MS.

  • Target:

    
     cm/s (High permeability).
    
Module 4: Metabolic Stability (Microsomal)

Objective: The benzyl group is a metabolic soft spot (benzylic oxidation). The pyrazole ring is relatively stable but can undergo N-glucuronidation.

4.1 Microsomal Stability Workflow

Workflow Start Liver Microsomes (Human/Rat) + NADPH Incubation Incubate with 1 µM Compound Start->Incubation Quench Quench at 0, 15, 30, 60 min Incubation->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calculation Calculate CLint (Intrinsic Clearance) Analysis->Calculation

Caption: Standard workflow for determining metabolic half-life (


) and intrinsic clearance (

).

Interpretation Guide:

  • High Clearance:

    
     µL/min/mg protein. (Likely due to benzyl oxidation).
    
  • Low Clearance:

    
     µL/min/mg protein. (Ideal for drug candidates).
    
  • Note: If clearance is high, consider substituting the benzyl group with a deuterated benzyl or a heteroaryl group in future iterations.

References
  • Otrubova, K., et al. (2019). "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases."[1][2] Bioorganic & Medicinal Chemistry, 27(10), 1983-1996. Link

  • Ahn, K., et al. (2009). "Discovery and characterization of a highly selective FAAH inhibitor." Chemistry & Biology, 16(4), 411-420. Link

  • Bachovchin, D. A., & Cravatt, B. F. (2012). "The pharmacological landscape and therapeutic potential of serine hydrolases." Nature Reviews Drug Discovery, 11(5), 403-414. Link

  • Di, L., & Kerns, E. H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Standard reference for PAMPA and Microsomal assays). Link

Sources

Exploratory

An In-Depth Technical Guide to Benzyl N-(1H-pyrazol-4-yl)carbamate: A Versatile Building Block in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Benzyl N-(1H-pyrazol-4-yl)carbamate, a key research chemical and versat...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl N-(1H-pyrazol-4-yl)carbamate, a key research chemical and versatile building block in the synthesis of complex bioactive molecules. The guide delves into the strategic importance of the 4-aminopyrazole scaffold, the rationale behind its protection with the benzyloxycarbonyl (Cbz) group, and detailed methodologies for its synthesis, characterization, and application. By synthesizing information from established chemical principles and contemporary research, this document aims to equip researchers with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the 4-Aminopyrazole Moiety

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets.[2] Among the various substituted pyrazoles, the 4-aminopyrazole framework is of particular interest as a precursor for a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4][5]

The strategic placement of the amino group at the C4 position of the pyrazole ring provides a crucial vector for chemical diversification. This amino group serves as a key handle for the introduction of various substituents and pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

To effectively utilize the 4-aminopyrazole scaffold in multi-step syntheses, transient protection of the reactive primary amine is often a prerequisite. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely employed protecting group for amines due to its robustness under a variety of reaction conditions and its facile removal under specific, mild conditions.[6]

The introduction of the Cbz group to form Benzyl N-(1H-pyrazol-4-yl)carbamate serves several critical functions:

  • Modulation of Reactivity: The Cbz group effectively masks the nucleophilicity of the amino group, preventing it from participating in undesired side reactions during subsequent chemical transformations on other parts of the molecule.

  • Enhanced Solubility: The presence of the benzyl group can improve the solubility of the pyrazole intermediate in common organic solvents, facilitating its handling and purification.

  • Orthogonal Deprotection Strategies: The Cbz group can be selectively removed in the presence of other protecting groups, such as Boc or Fmoc, allowing for orthogonal protection strategies in complex synthetic routes. The most common method for Cbz deprotection is catalytic hydrogenolysis, which is a mild and efficient process.[7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Benzyl N-(1H-pyrazol-4-yl)carbamate is essential for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[8]
Molecular Weight 217.22 g/mol BLDpharm[9]
CAS Number 1156352-60-1BLDpharm[9]
Predicted Boiling Point 385.4±25.0 °CChemicalBook[10]
Predicted Density 1.348±0.06 g/cm³ChemicalBook[10]
Predicted pKa 13.34±0.70ChemicalBook[10]
Predicted XlogP 1.5PubChem[8]

Synthesis and Characterization

The synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate is typically achieved through the reaction of 4-aminopyrazole with benzyl chloroformate. This reaction is a standard N-protection protocol.

Synthesis of the Precursor: 4-Aminopyrazole

Several synthetic routes to 4-aminopyrazole have been reported in the literature. One common approach involves the reduction of 4-nitropyrazole, which can be synthesized by the nitration of pyrazole.[11] Alternative methods include the cyclocondensation of dicarbonyl compounds with hydrazine derivatives, followed by functional group manipulations to introduce the amino group.[3]

Experimental Protocol: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate

The following is a representative, detailed protocol for the Cbz protection of 4-aminopyrazole. This protocol is based on well-established procedures for the N-protection of amines using benzyl chloroformate.

Reaction Scheme:

Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate cluster_reactants Reactants cluster_conditions Conditions 4-aminopyrazole 4-Aminopyrazole product Benzyl N-(1H-pyrazol-4-yl)carbamate 4-aminopyrazole->product + benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->product + base Base (e.g., NaHCO₃, Et₃N) base->product solvent Solvent (e.g., THF/Water, DCM) solvent->product

Synthesis Workflow Diagram

Materials:

  • 4-Aminopyrazole

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyrazole (1.0 eq) in a suitable solvent system. A mixture of THF and water (e.g., 2:1 v/v) is often effective.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution. The slow addition is important to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If a biphasic system (e.g., THF/water) was used, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • If a single organic solvent (e.g., DCM) was used, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) if an organic base was used, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzyl N-(1H-pyrazol-4-yl)carbamate.

Characterization

The structure and purity of the synthesized Benzyl N-(1H-pyrazol-4-yl)carbamate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the pyrazole ring protons, the benzylic methylene protons (a singlet around 5.1-5.2 ppm), and the aromatic protons of the benzyl group (a multiplet around 7.3-7.4 ppm). The NH proton of the carbamate will appear as a broad singlet.

    • ¹³C NMR spectroscopy will show the characteristic chemical shifts for the carbonyl carbon of the carbamate (around 154 ppm), the benzylic carbon, and the carbons of the pyrazole and benzene rings.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group (typically around 1690-1720 cm⁻¹), and the aromatic C-H stretching.[12]

  • Melting Point: A sharp melting point is indicative of a pure compound.

Applications in Research and Drug Discovery

Benzyl N-(1H-pyrazol-4-yl)carbamate is a valuable intermediate in the synthesis of a wide array of complex molecules with therapeutic potential. The 4-amino-1H-pyrazole scaffold is a common feature in many kinase inhibitors, and the Cbz-protected form allows for the controlled and regioselective elaboration of the molecule.

A Key Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-aminopyrazole core can serve as a "hinge-binding" motif, forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.

The synthetic utility of Benzyl N-(1H-pyrazol-4-yl)carbamate lies in its ability to serve as a platform for the construction of diverse kinase inhibitor libraries. The Cbz-protected amine allows for modifications at other positions of the pyrazole ring, such as N1-alkylation or C3/C5 functionalization, before the crucial deprotection and subsequent derivatization of the 4-amino group.

Kinase_Inhibitor_Synthesis start Benzyl N-(1H-pyrazol-4-yl)carbamate step1 N1-Alkylation or C3/C5 Functionalization start->step1 Step 1 step2 Cbz Deprotection (e.g., H₂/Pd-C) step1->step2 Step 2 step3 Coupling with Bioactive Moiety (e.g., Amide bond formation) step2->step3 Step 3 product Final Kinase Inhibitor step3->product Final Product

General Synthetic Strategy for Kinase Inhibitors

Deprotection and Further Functionalization

The final step in many synthetic routes involving Benzyl N-(1H-pyrazol-4-yl)carbamate is the deprotection of the Cbz group to liberate the free 4-amino group. This is most commonly and cleanly achieved by catalytic hydrogenolysis.

Deprotection Protocol: Catalytic Hydrogenolysis

  • Dissolution: Dissolve Benzyl N-(1H-pyrazol-4-yl)carbamate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the deprotected 4-aminopyrazole.

The resulting 4-aminopyrazole is then ready for coupling with various carboxylic acids, sulfonyl chlorides, or other electrophiles to generate the final target molecules.

Safety and Handling

Benzyl N-(1H-pyrazol-4-yl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Benzyl N-(1H-pyrazol-4-yl)carbamate is a strategically important and highly versatile research chemical that plays a pivotal role in modern drug discovery. Its synthesis from readily available starting materials and its utility as a Cbz-protected 4-aminopyrazole building block make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to leverage this key intermediate in the design and synthesis of novel therapeutic agents.

References

  • Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(35), 27953-27959.
  • Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 4(1), 133-137.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 314-358). Italian Society of Chemistry.
  • Dodge, M. W., & Witter, D. J. (2012). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 53(34), 4483-4485.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • PubChem. (n.d.). Benzyl N-(1H-pyrazol-4-yl)carbamate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Green and sustainable synthesis of carbamates from CO2, amines and alcohols using TBAF as a catalyst. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved February 15, 2026, from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • O'Brien, P. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13(12), 3664-3673.
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules, 25(24), 5939.
  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 15, 2026, from [Link]

  • Spinelli, L., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)
  • Mori, M., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2014.
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2005). Molecules, 10(11), 1437-1447.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved February 15, 2026, from [Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. (2018). DalSpace.
  • Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1293.
  • Kumar, B. C., Reddy, K. R. V., & Khan, F. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

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Protocols & Analytical Methods

Method

The Strategic Utility of Benzyl N-(1H-pyrazol-4-yl)carbamate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable drug-like properties have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2] A multitude of approved pharmaceuticals across various therapeutic areas, including oncology, inflammation, and infectious diseases, feature a pyrazole core, underscoring its clinical significance.[3] Notable examples include the kinase inhibitors Ruxolitinib and Ibrutinib, which have revolutionized cancer therapy.[3]

The value of the pyrazole ring lies in its unique combination of attributes. It is a metabolically stable heterocycle that can engage in a variety of non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor), dipole-dipole interactions, and π-stacking.[4] Substitutions on the pyrazole ring profoundly influence its chemical and biological properties, allowing for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile.[4]

Among the various substituted pyrazoles, the 4-aminopyrazole moiety has emerged as a particularly valuable building block, especially in the design of kinase inhibitors.[4][5] The amino group at the C4 position often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site. To facilitate multi-step syntheses and introduce diversity, this amino group is typically protected. This is where Benzyl N-(1H-pyrazol-4-yl)carbamate comes to the forefront as a strategic intermediate. The benzyl carbamate (Cbz or Z) group offers a robust and reliable means of protecting the 4-amino functionality, allowing for selective modifications at other positions of the pyrazole ring before its facile removal under various conditions.

This guide provides a comprehensive overview of the applications of Benzyl N-(1H-pyrazol-4-yl)carbamate in medicinal chemistry, complete with detailed experimental protocols for its synthesis and subsequent transformations.

Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate

There are two primary and reliable synthetic routes to obtain Benzyl N-(1H-pyrazol-4-yl)carbamate: protection of 4-aminopyrazole and the Curtius rearrangement of pyrazole-4-carboxylic acid.

Method 1: Protection of 4-Aminopyrazole

This is the most direct approach, involving the reaction of commercially available 4-aminopyrazole with benzyl chloroformate in the presence of a base.

Protocol 1: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate from 4-Aminopyrazole

Materials:

  • 4-Aminopyrazole

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 4-aminopyrazole (1.0 eq) in THF or DCM at 0 °C, add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Benzyl N-(1H-pyrazol-4-yl)carbamate as a solid.

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the reaction to completion. Triethylamine is a stronger base and can be used for less reactive substrates.

  • Solvent: THF and DCM are good solvents for the starting materials and are relatively inert under the reaction conditions.

  • Temperature: The reaction is initiated at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive benzyl chloroformate.

Method 2: Curtius Rearrangement

This method provides an alternative route starting from pyrazole-4-carboxylic acid. The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form a carbamate.[1][6]

Protocol 2: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate via Curtius Rearrangement

Materials:

  • Pyrazole-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Benzyl alcohol

  • Toluene or Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of pyrazole-4-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add diphenylphosphoryl azide (1.1 eq) at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours until the formation of the acyl azide is complete (monitor by IR for the appearance of the azide stretch at ~2140 cm⁻¹).

  • Carefully add benzyl alcohol (1.5 eq) to the reaction mixture and continue heating at 90-100 °C for an additional 4-6 hours, or until the isocyanate intermediate is fully consumed (monitor by IR for the disappearance of the isocyanate stretch at ~2270 cm⁻¹).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • DPPA: Diphenylphosphoryl azide is a commonly used and relatively safe reagent for the one-pot conversion of carboxylic acids to acyl azides.

  • High Temperature: The Curtius rearrangement requires thermal energy to induce the rearrangement of the acyl azide to the isocyanate with the extrusion of nitrogen gas.

  • Benzyl Alcohol: Acts as the trapping agent for the in situ generated isocyanate, forming the desired benzyl carbamate.

Applications in the Synthesis of Kinase Inhibitors

Benzyl N-(1H-pyrazol-4-yl)carbamate is a key intermediate for the synthesis of a wide range of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[7][8] The general synthetic strategy involves the N-functionalization of the pyrazole ring, followed by the deprotection of the Cbz group to reveal the crucial 4-amino moiety.

General Synthetic Workflow

The following workflow illustrates the strategic use of Benzyl N-(1H-pyrazol-4-yl)carbamate in the synthesis of a generic kinase inhibitor.

G start Benzyl N-(1H-pyrazol-4-yl)carbamate step1 N-Alkylation or N-Arylation (e.g., Mitsunobu or Buchwald-Hartwig) start->step1 intermediate N-Substituted Cbz-protected Pyrazole step1->intermediate step2 Cbz Deprotection (e.g., Hydrogenolysis) intermediate->step2 final Final Kinase Inhibitor (4-Aminopyrazole derivative) step2->final

Caption: General workflow for kinase inhibitor synthesis.

Protocol 3: N-Alkylation of Benzyl N-(1H-pyrazol-4-yl)carbamate (Mitsunobu Reaction)

Materials:

  • Benzyl N-(1H-pyrazol-4-yl)carbamate

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of Benzyl N-(1H-pyrazol-4-yl)carbamate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to separate the product from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction is a mild and efficient method for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols. It proceeds with inversion of configuration at the alcohol carbon.

  • DIAD/DEAD and PPh₃: These reagents form the active phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the pyrazole nitrogen.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

This is one of the most common and cleanest methods for removing the Cbz group.

Materials:

  • N-Substituted Benzyl N-(1H-pyrazol-4-yl)carbamate derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected pyrazole derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature for 2-8 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopyrazole derivative.

Causality Behind Experimental Choices:

  • Pd/C and H₂: This catalytic system efficiently cleaves the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide as byproducts.

  • Celite® Filtration: This is a crucial step to completely remove the pyrophoric palladium catalyst from the product.

Data Presentation
Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)
Cbz Protection 4-AminopyrazoleBenzyl chloroformate, NaHCO₃Benzyl N-(1H-pyrazol-4-yl)carbamate85-95%
N-Alkylation Benzyl N-(1H-pyrazol-4-yl)carbamateR-OH, PPh₃, DIADN-Alkyl-Cbz-protected pyrazole60-85%
Cbz Deprotection N-Alkyl-Cbz-protected pyrazoleH₂, 10% Pd/CN-Alkyl-4-aminopyrazole90-99%

Conclusion

Benzyl N-(1H-pyrazol-4-yl)carbamate is a highly valuable and strategic building block in medicinal chemistry. Its utility lies in providing a stable, protected form of the 4-aminopyrazole scaffold, which is a key pharmacophore in a multitude of biologically active molecules, most notably kinase inhibitors. The straightforward synthesis of this intermediate, coupled with the reliable methods for its subsequent functionalization and deprotection, makes it an indispensable tool for drug discovery and development professionals. The protocols outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate this versatile intermediate into their synthetic strategies.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3763. Available from: [Link][1][5]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Molecules. 2021;26(19):5989. Available from: [Link][1]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research. 2024;13(3):1388-1407. Available from: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules. 2021;26(17):5278. Available from: [Link][6]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. 2023;24(13):11119. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. 2023;15(23):1895-1914. Available from: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. 2016;8(1):39-47. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Journal of Medicinal Chemistry. 2016;59(17):8188-8193. Available from: [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry. 2019;172:113-126. Available from: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. 2022;15(9):1076. Available from: [Link]

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Application

The Strategic Utility of Benzyl N-(1H-pyrazol-4-yl)carbamate in Modern Synthetic Chemistry

Introduction: The Pyrazole Scaffold and the Role of a Key Intermediate The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Role of a Key Intermediate

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of activities, including anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[3][4] Central to the synthesis of many complex pyrazole-containing molecules is the strategic use of versatile intermediates. Among these, benzyl N-(1H-pyrazol-4-yl)carbamate (CAS No. 1156352-60-1) emerges as a pivotal building block.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of benzyl N-(1H-pyrazol-4-yl)carbamate. We will delve into detailed, field-proven protocols for its preparation, explore its utility as a synthetic intermediate, and discuss the strategic considerations for the deprotection of the benzyloxycarbonyl (Cbz) group.

The Synthetic Pathway to Benzyl N-(1H-pyrazol-4-yl)carbamate

The synthesis of benzyl N-(1H-pyrazol-4-yl)carbamate is a sequential process that begins with the formation of the pyrazole ring, followed by nitration, reduction, and finally, protection of the resulting amino group.

Synthetic Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration Aminopyrazole 4-Amino-1H-pyrazole Nitropyrazole->Aminopyrazole Reduction Target Benzyl N-(1H-pyrazol-4-yl)carbamate Aminopyrazole->Target Cbz Protection

Caption: Synthetic route to benzyl N-(1H-pyrazol-4-yl)carbamate.

Protocol 1: Synthesis of 4-Nitropyrazole

The synthesis of 4-nitropyrazole is achieved through the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[6][7]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add pyrazole (8.5 g) to pre-cooled concentrated sulfuric acid (15 mL) at 0 °C.

  • Slowly add cold concentrated nitric acid (18 mL) to the mixture while maintaining the temperature at 0 °C in an ice-salt bath.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to room temperature and add an additional portion of the nitrating mixture (6 mL concentrated H₂SO₄ and 6 mL concentrated HNO₃) dropwise.

  • Heat the mixture to reflux for another 3 hours.

  • After cooling, let the reaction stand overnight.

  • Slowly pour the reaction mixture onto crushed ice (80 g).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with cold ethanol.

  • Purify the crude product by recrystallization from toluene to yield 4-nitropyrazole as a white solid.

Parameter Value
Typical Yield ~56%
Appearance White Solid
Reference [7]
Protocol 2: Synthesis of 4-Amino-1H-pyrazole

The reduction of the nitro group to an amine is a critical step, commonly achieved through catalytic hydrogenation.[8]

Materials:

  • 4-Nitropyrazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve 4-nitropyrazole in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-1H-pyrazole.

Protocol 3: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz Protection)

The protection of the 4-amino group with a benzyloxycarbonyl (Cbz) group is a standard procedure in organic synthesis, yielding the target intermediate.[9][10]

Materials:

  • 4-Amino-1H-pyrazole

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 4-amino-1H-pyrazole (1.0 eq) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain benzyl N-(1H-pyrazol-4-yl)carbamate.

Parameter Value
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
CAS Number 1156352-60-1
Appearance Off-white solid (predicted)

Applications in Synthetic Chemistry

Benzyl N-(1H-pyrazol-4-yl)carbamate is a versatile intermediate, primarily utilized for the introduction of the 4-aminopyrazole moiety in a protected form. This allows for further functionalization of the pyrazole ring at other positions before the final deprotection of the amino group.

Applications Intermediate Benzyl N-(1H-pyrazol-4-yl)carbamate Alkylation N-Alkylation Intermediate->Alkylation Acylation N-Acylation Intermediate->Acylation CrossCoupling Cross-Coupling Intermediate->CrossCoupling Cyclization Cyclization Alkylation->Cyclization FinalProducts Diverse Bioactive Molecules (e.g., Kinase Inhibitors) Acylation->FinalProducts CrossCoupling->FinalProducts Cyclization->FinalProducts

Caption: Synthetic utility of benzyl N-(1H-pyrazol-4-yl)carbamate.

Application 1: N-Alkylation and N-Acylation

The pyrazole ring nitrogen of benzyl N-(1H-pyrazol-4-yl)carbamate can be selectively alkylated or acylated. This allows for the introduction of various substituents at the N1 position, a common strategy in the development of kinase inhibitors.

Illustrative Protocol: N-Alkylation of the Pyrazole Ring

This protocol describes a general procedure for the N-alkylation of a pyrazole ring using an alkyl halide and a base.

Materials:

  • Benzyl N-(1H-pyrazol-4-yl)carbamate

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of benzyl N-(1H-pyrazol-4-yl)carbamate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Application 2: Precursor for Fused Heterocyclic Systems

The 4-aminopyrazole scaffold is a key precursor for the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition.

Illustrative Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines a general method for the cyclization of an aminopyrazole with a suitable precursor to form the pyrazolo[3,4-d]pyrimidine core.

Materials:

  • Deprotected 4-Amino-1-substituted-pyrazole

  • Formic Acid

  • (or other suitable cyclizing agents like orthoformates)

Procedure:

  • A solution of the 4-aminopyrazole derivative in formic acid is heated at reflux for several hours.

  • The reaction mixture is then cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, dried, and recrystallized to yield the pyrazolo[3,4-d]pyrimidine product.[3]

Deprotection of the Cbz Group

The final step in many synthetic routes involving benzyl N-(1H-pyrazol-4-yl)carbamate is the removal of the Cbz protecting group to unveil the free amino functionality. The most common and efficient method for this is catalytic hydrogenolysis.[9][10]

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected Pyrazole Derivative

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • Dissolve the Cbz-protected pyrazole derivative in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this process is usually repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 4-aminopyrazole derivative.

Method Reagents Conditions Advantages
Catalytic Hydrogenolysis H₂, Pd/CRoom Temp, 1 atm H₂Mild, clean byproducts (toluene, CO₂)
Acidic Cleavage HBr in Acetic AcidRoom TempUseful for substrates sensitive to reduction

Conclusion

Benzyl N-(1H-pyrazol-4-yl)carbamate serves as a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its preparation via a reliable synthetic route, coupled with the strategic use of the Cbz protecting group, allows for the controlled and efficient elaboration of the pyrazole scaffold. The protocols detailed in this application note provide a robust framework for the synthesis and utilization of this key building block, empowering researchers in their pursuit of novel therapeutics and functional materials.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • US Patent US20210009566A1. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Mali, R. K., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6696. [Link]

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 886-907.
  • Wang, Y., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(7), 1143. [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

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Method

Application Note: Benzyl N-(1H-pyrazol-4-yl)carbamate as a Key Building Block for the Synthesis of Pyrazole-Based Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they have become one...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, including cancer and inflammatory disorders.[1][2] Consequently, they have become one of the most critical classes of therapeutic targets. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors like Ruxolitinib and Crizotinib.[3][4][5][6] This is largely due to its ability to function as a bioisostere of the adenine ring of ATP, establishing crucial hydrogen bond interactions with the kinase hinge region.[7][8] Benzyl N-(1H-pyrazol-4-yl)carbamate is a strategically protected form of 4-aminopyrazole, an essential synthon that provides researchers with a versatile and stable starting point for complex synthetic routes. This guide provides an in-depth exploration of the rationale for its use, detailed protocols for its application in synthesizing a kinase inhibitor core, and the necessary analytical methods for validation, aimed at researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Aminopyrazole Scaffold in Kinase Inhibition

The design of small molecule kinase inhibitors often revolves around identifying scaffolds that can effectively compete with endogenous ATP at its binding site on the kinase. The 4-aminopyrazole moiety has emerged as a premier "hinge-binder" for several reasons.[8][9]

  • ATP-Mimetic Interactions: The adjacent nitrogen atoms of the pyrazole ring and the exocyclic amino group at the 4-position create a hydrogen bond donor-acceptor pattern that mimics the interactions of the adenine portion of ATP with the kinase hinge region.[7][10] This strong, directional interaction serves as a high-affinity anchor for the inhibitor, providing a solid foundation for potency.

  • Structural Versatility: The pyrazole ring is readily functionalized at multiple positions. This allows medicinal chemists to systematically modify the scaffold to extend into other pockets of the ATP-binding site, thereby fine-tuning the inhibitor's potency and, crucially, its selectivity for the target kinase over the hundreds of other kinases in the human kinome.[2][11] This versatility has led to the development of inhibitors against a wide array of kinases, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[3][12][13]

  • Favorable Physicochemical Properties: Pyrazole-containing compounds generally possess drug-like properties, contributing to better pharmacokinetics and bioavailability.[3][4]

The diagram below illustrates the conceptual binding mode of a pyrazole-based inhibitor within the ATP pocket of a generic protein kinase, emphasizing the key hydrogen bonds formed with the hinge region.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (e.g., Met, Leu) p_loop P-Loop (Glycine-rich) hydrophobic_pocket Hydrophobic Pocket dfg_motif DFG Motif pyrazole_core 4-Aminopyrazole (Hinge Binder) pyrazole_core->hinge H-Bonds r1_group R1 Group (Selectivity/Potency) r1_group->hydrophobic_pocket Hydrophobic Interactions

Caption: Conceptual binding of a 4-aminopyrazole inhibitor in a kinase ATP pocket.

Rationale for the Benzyl Carbamate (Cbz) Protecting Group

In multi-step organic synthesis, protecting groups are essential tools to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. For the 4-aminopyrazole scaffold, the primary amine is a nucleophile that can interfere with common cross-coupling reactions used to build the inhibitor.

The Benzyl carbamate (Cbz or Z) group is an excellent choice for protecting the 4-amino moiety for two primary reasons:

  • Robustness: The Cbz group is stable to a wide range of reaction conditions, including many basic, acidic, and organometallic reagents used in modern synthetic chemistry.

  • Orthogonality & Clean Cleavage: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). This deprotection method is highly efficient, clean (byproducts are toluene and CO₂), and occurs under mild conditions that are unlikely to affect other functional groups in the molecule. This provides a reliable and high-yielding final step to unmask the critical hinge-binding amine.

Application Protocol: Synthesis of a 4-amino-N-aryl-pyrazole Kinase Inhibitor Core

This protocol describes a two-step synthesis of a generic kinase inhibitor core starting from Benzyl N-(1H-pyrazol-4-yl)carbamate. The workflow involves a Buchwald-Hartwig amination to couple the pyrazole to a heterocyclic partner, followed by deprotection to yield the final product.

start Start: Benzyl N-(1H-pyrazol-4-yl)carbamate step1 Step 1: Buchwald-Hartwig N-Arylation (Coupling with 2-chloro-4-methylpyrimidine) start->step1 in_process1 In-Process Control: TLC & LC-MS Analysis step1->in_process1 product1 Intermediate Product: Protected Di-aryl Amine in_process1->product1 step2 Step 2: Cbz Deprotection (Catalytic Hydrogenation) product1->step2 in_process2 In-Process Control: TLC & LC-MS Analysis step2->in_process2 product2 Final Product: 4-amino-N-aryl-pyrazole Core in_process2->product2 characterization Final Characterization: NMR, HRMS, HPLC product2->characterization

Caption: Workflow for the synthesis and characterization of a kinase inhibitor core.

Step 1: Buchwald-Hartwig N-Arylation

This step couples the pyrazole nitrogen to a 2-chloropyrimidine, a common fragment in kinase inhibitors.

Materials:

  • Benzyl N-(1H-pyrazol-4-yl)carbamate (1.0 eq)

  • 2-chloro-4-methylpyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, argon-flushed round-bottom flask, add Benzyl N-(1H-pyrazol-4-yl)carbamate, 2-chloro-4-methylpyrimidine, Xantphos, and Cs₂CO₃.

  • Add Pd₂(dba)₃ to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C under an argon atmosphere for 12-18 hours.

    • Causality: The Pd₂(dba)₃/Xantphos system is a highly effective catalyst/ligand combination for C-N cross-coupling, facilitating the formation of the bond between the pyrazole nitrogen and the pyrimidine ring. Cs₂CO₃ is a strong, non-nucleophilic base required for the catalytic cycle. Dioxane is an excellent high-boiling aprotic solvent for this transformation.

  • Self-Validation (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the protected intermediate product.

Step 2: Cbz Deprotection via Catalytic Hydrogenation

This final step removes the benzyl carbamate protecting group to reveal the free amine.

Materials:

  • Protected intermediate from Step 1 (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~10% by weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected intermediate in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvent vapors. Handle in a well-ventilated fume hood and do not add to a flammable solvent near an ignition source.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this purge cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen at room temperature for 4-6 hours.

    • Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the carbamate by molecular hydrogen, releasing the free amine, carbon dioxide, and toluene.

  • Self-Validation (In-Process Control): Monitor the reaction by TLC or LC-MS. The product should be significantly more polar than the starting material.

  • Once complete, carefully purge the flask with argon or nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final 4-amino-N-aryl-pyrazole core, which can often be used without further purification.

Data Summary and Characterization

The following table provides expected outcomes for the described protocol. Actual results may vary based on scale and experimental conditions.

ParameterStep 1: N-ArylationStep 2: Deprotection
Reaction Time 12-18 hours4-6 hours
Temperature 100 °CRoom Temperature
Typical Yield 70-85%90-98%
Purification Flash ChromatographyFiltration
Characterization ¹H NMR, LC-MS¹H NMR, HRMS, HPLC

Analytical Characterization:

  • ¹H NMR: The final product should show the disappearance of the benzyl (C₆H₅) and methylene (CH₂) protons of the Cbz group (~7.3-7.4 ppm and ~5.2 ppm, respectively) and the appearance of a broad singlet corresponding to the new -NH₂ group.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound to verify its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound, which should typically be >95% for use in subsequent biological assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 1: Low or No Conversion Inactive catalyst; insufficient base; poor quality solvent.Use fresh Pd₂(dba)₃ and ligand. Ensure Cs₂CO₃ is dry. Use anhydrous, degassed solvent.
Step 1: Side Product Formation Reaction temperature too high or time too long.Optimize temperature and monitor reaction closely by LC-MS to stop at completion.
Step 2: Incomplete Deprotection Inactive Pd/C catalyst; insufficient H₂ pressure.Use fresh Pd/C catalyst. Ensure a positive pressure of H₂ is maintained.
Step 2: Product Contamination Incomplete removal of Pd catalyst.Filter through a fresh pad of Celite® or a syringe filter (0.45 µm).

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. PMC. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. ACS Publications. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC - PubMed Central. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

Sources

Application

Application Note: Preclinical Evaluation of Benzyl N-(1H-pyrazol-4-yl)carbamate

This Application Note is designed for drug development professionals and pharmacologists evaluating Benzyl N-(1H-pyrazol-4-yl)carbamate , a compound structurally characteristic of covalent serine hydrolase inhibitors (sp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and pharmacologists evaluating Benzyl N-(1H-pyrazol-4-yl)carbamate , a compound structurally characteristic of covalent serine hydrolase inhibitors (specifically targeting Fatty Acid Amide Hydrolase - FAAH).

Given the chemical structure (a carbamate warhead linked to a pyrazole scaffold), this guide operates on the scientifically grounded premise that the compound functions as a FAAH inhibitor or a modulator of the endocannabinoid system (ECS) . The protocols below focus on validating its efficacy in analgesia and anxiolysis , the primary therapeutic indications for this class of molecules.

Compound Class: Pyrazole Carbamate | Target: Serine Hydrolases (FAAH/MAGL) | Therapeutic Area: Pain & CNS Disorders

Executive Summary & Mechanism of Action

Benzyl N-(1H-pyrazol-4-yl)carbamate represents a class of bioactive carbamates designed to modulate the endocannabinoid system. Unlike reversible inhibitors, carbamate-based small molecules typically act via a covalent mechanism , transferring the carbamoyl group to the catalytic serine residue of the target enzyme (e.g., Ser241 in FAAH), thereby irreversibly inactivating it and elevating endogenous levels of anandamide (AEA).

Mechanism of Action (MoA) Visualization

The following diagram illustrates the putative covalent inhibition mechanism and the downstream physiological effects.

MoA Compound Benzyl N-(1H-pyrazol-4-yl)carbamate Complex Tetrahedral Intermediate Compound->Complex Binding Enzyme FAAH Enzyme (Active Serine Nucleophile) Enzyme->Complex Nucleophilic Attack Inactivated Carbamoylated Enzyme (Irreversible Inhibition) Complex->Inactivated Carbamoylation Substrate Anandamide (AEA) Accumulation Inactivated->Substrate Prevents Hydrolysis Effect Analgesia & Anxiolysis Substrate->Effect CB1/CB2 Activation

Caption: Putative mechanism of covalent serine hydrolase inhibition by pyrazole carbamates, leading to endocannabinoid accumulation.

Experimental Rationale & Model Selection

To establish the efficacy of Benzyl N-(1H-pyrazol-4-yl)carbamate, a multi-tiered approach is required. We prioritize models that assess target engagement (biochemical) and phenotypic efficacy (behavioral).

TierExperiment TypeModel SelectedRationale
1 PK/PD (Target Engagement) Brain/Plasma AEA Levels Confirms the compound crosses the BBB and inhibits FAAH in vivo (elevating Anandamide).
2 Acute Pain Formalin Test Assesses efficacy against biphasic pain (direct nociception vs. inflammatory pain).
3 Neuropathic Pain CCI (Chronic Constriction Injury) The "Gold Standard" for FAAH inhibitors; tests efficacy in chronic neuropathy where opioids often fail.
4 Anxiety (CNS) Elevated Plus Maze (EPM) Validates anxiolytic effects mediated by CB1 receptor activation without sedation.

Detailed Experimental Protocols

Protocol A: Pharmacokinetics & Target Engagement (PK/PD)

Before efficacy testing, you must determine the Time to Peak Effect (Tmax) and Effective Dose (ED50) .

Reagents:

  • Vehicle: 5% PEG-400 / 5% Tween-80 / 90% Saline (Carbamates are often lipophilic).

  • LC-MS/MS Standards: d4-Anandamide (Internal Standard).

Workflow:

  • Administration: Administer compound (i.p. or p.o.) at 1, 3, and 10 mg/kg to C57BL/6J mice (n=4/group).

  • Timepoints: Harvest plasma and brain tissue at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Extraction: Homogenize brain tissue in acetonitrile containing d4-AEA.

  • Analysis: Quantify AEA levels via LC-MS/MS.

  • Success Criteria: A >2-fold increase in brain AEA levels compared to vehicle controls confirms target engagement.

Protocol B: Chronic Constriction Injury (CCI) Model

This model mimics neuropathic pain (sciatica) and is highly sensitive to endocannabinoid modulation.

Subject: Male Sprague-Dawley rats (200–250g).

Surgical Procedure (Day 0):

  • Anesthetize rat (Isoflurane: 5% induction, 2% maintenance).

  • Expose the common sciatic nerve at the mid-thigh level via blunt dissection.

  • Loosely tie 4 ligatures (chromic gut 4-0) around the nerve with ~1mm spacing. Critical: Do not arrest blood flow; ligatures should only slightly constrict the nerve diameter.

  • Close incision in layers.

Drug Administration & Testing (Day 7-14):

  • Baseline: Measure mechanical allodynia using von Frey filaments on Day 7 (post-surgery) to confirm neuropathy (Withdrawal Threshold < 4g).

  • Dosing: Administer Benzyl N-(1H-pyrazol-4-yl)carbamate (e.g., 5 mg/kg, i.p.) or Vehicle.

  • Measurement: Assess von Frey thresholds at 1, 2, and 4 hours post-dose.

  • Control: Use Gabapentin (100 mg/kg) as a positive control.

Data Calculation: Calculate the % Maximum Possible Effect (%MPE) :



Protocol C: Elevated Plus Maze (Anxiety)

FAAH inhibitors are unique anxiolytics that lack the sedative side effects of benzodiazepines.

Apparatus: Two open arms (30x5 cm) and two closed arms (30x5x15 cm) elevated 40 cm above the floor.

Procedure:

  • Dosing: Administer compound 60 minutes prior to testing (based on Tmax from Protocol A).

  • Aclimation: Move animals to the testing room 1 hour before the experiment (dim lighting).

  • Trial: Place mouse in the center zone facing an open arm. Record behavior for 5 minutes.

  • Metrics:

    • Time spent in Open Arms (Anxiolytic efficacy).

    • Total entries (Locomotor activity/Sedation check).

Data Presentation & Interpretation

Expected Results Summary

The following table outlines the expected phenotype if Benzyl N-(1H-pyrazol-4-yl)carbamate acts as a potent FAAH inhibitor.

AssayReadoutVehicle ResponseCompound ResponseInterpretation
Brain Lipidomics AEA ConcentrationBaseline (~5-10 pmol/g)High (>20 pmol/g)Successful FAAH Inhibition.
Von Frey (CCI) Withdrawal ThresholdLow (<4 g)High (>10 g)Reversal of neuropathic allodynia.
EPM % Time in Open ArmsLow (~20%)Increased (~40-50%)Anxiolytic activity.
Rotarod Latency to FallNormalNormal No sedation (advantage over benzodiazepines).
Experimental Workflow Diagram

Use this flowchart to standardize the testing pipeline in your lab.

Workflow Start Compound Synthesis (Benzyl N-(1H-pyrazol-4-yl)carbamate) InVitro In Vitro IC50 Screening (Recombinant FAAH) Start->InVitro PK PK Study (Mouse) Determine Tmax & Brain Penetration InVitro->PK Decision Brain AEA Elevated? PK->Decision Decision->Start No (Re-design) PainModel Neuropathic Pain (CCI) Readout: Von Frey Decision->PainModel Yes AnxietyModel Anxiety (EPM) Readout: Open Arm Time Decision->AnxietyModel Yes Safety Rotarod Test (Sedation Check) PainModel->Safety AnxietyModel->Safety

Caption: Preclinical validation workflow from synthesis to behavioral phenotyping.

References

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. Link (Foundational paper on FAAH inhibition and anxiety).

  • Clapper, J. R., et al. (2010). "A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved in vivo activity." ChemMedChem. Link (Describes carbamate optimization).

  • Bennett, G. J., & Xie, Y. K. (1988). "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man." Pain. Link (The standard CCI Protocol).

  • Piomelli, D., et al. (2006). "Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597)." CNS Drug Reviews. Link (Reference for carbamate PK/PD analysis).

Method

Spectroscopic analysis (NMR, IR, MS) of benzyl N-(1H-pyrazol-4-yl)carbamate

Application Note & Protocol Guide Executive Summary Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-4-aminopyrazole) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and bioactive heterocycles. It...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-4-aminopyrazole) is a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and bioactive heterocycles. Its structural duality—combining a lipophilic benzyl carbamate (Cbz) protecting group with a polar, amphoteric pyrazole core—presents unique analytical challenges.

This guide provides a definitive protocol for the spectroscopic characterization of this compound. It addresses specific challenges such as annular tautomerism in the pyrazole ring, which complicates NMR interpretation, and carbamate thermal instability , which dictates specific Mass Spectrometry (MS) ionization parameters.

Structural Context & Tautomerism

The 4-substituted pyrazole ring exists in dynamic equilibrium between two tautomers. In solution, the proton on the pyrazole nitrogen rapidly exchanges between N1 and N2. This results in the "averaging" of signals for the C3 and C5 protons in NMR spectra at room temperature, a phenomenon that often confuses novice analysts.

Tautomerism cluster_legend Analytical Impact T1 1H-Tautomer (N1-H) Eq Rapid Exchange (DMSO-d6) T1->Eq T2 2H-Tautomer (N2-H) Eq->T2 Note Rapid exchange leads to broadening or equivalence of C3/C5 protons in NMR.

Figure 1: Annular tautomerism of the pyrazole ring. The rapid migration of the proton renders the C3 and C5 positions chemically equivalent on the NMR timescale.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Confirm structural integrity and assess tautomeric behavior.

Sample Preparation
  • Solvent Selection: DMSO-d6 is mandatory.

    • Reasoning: Chloroform-d (

      
      ) often fails to solubilize the polar pyrazole core and promotes aggregation via H-bonding, leading to broad, uninterpretable peaks. DMSO-d6 disrupts these aggregates and slows proton exchange enough to potentially observe the pyrazole NH.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

¹H NMR Analysis (400 MHz, DMSO-d6)

The spectrum is characterized by three distinct zones: the aromatic benzyl region, the pyrazole core, and the aliphatic linker.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
Pyrazole NH 12.60 – 12.90Broad Singlet1HHighly acidic/labile. Chemical shift varies with concentration and temperature.
Carbamate NH 9.40 – 9.60Broad Singlet1HDownfield due to electron-withdrawing carbonyl and pyrazole ring.
Pyrazole CH 7.60 – 7.90Broad S / Doublet2HThe C3 and C5 protons. Often appear as a broad singlet due to tautomeric averaging.
Benzyl Aromatics 7.30 – 7.45Multiplet5HTypical phenyl envelope (ortho/meta/para overlap).
Benzylic CH₂ 5.10 – 5.15Singlet2HSharp singlet characteristic of isolated O-CH₂-Ph systems.

Critical QC Check:

  • If the Pyrazole CH appears as two distinct peaks, the exchange is slow (dry solvent, low temp).

  • If the Benzylic CH₂ appears as a doublet, check for accidental chirality or restricted rotation (rare in this specific analog).

¹³C NMR Analysis (100 MHz, DMSO-d6)

Key diagnostic carbons include the carbamate carbonyl and the distinct pyrazole carbons.

  • C=O (Carbamate): ~153.0 ppm.

  • Pyrazole C3/C5: ~130-140 ppm (often broad).

  • Benzyl ipso-C: ~136.0 ppm.

  • Benzylic CH₂: ~66.0 ppm.

Protocol 2: Infrared Spectroscopy (FT-IR)

Objective: Fingerprint functional groups (Carbamate, Amine, Aromatic). Method: ATR (Attenuated Total Reflectance) on solid neat sample.

Key Diagnostic Bands

The IR spectrum serves as a rapid "pass/fail" ID test.

  • N-H Stretch (3200–3400 cm⁻¹):

    • Two distinct bands or a broad envelope corresponding to the Carbamate N-H and the Pyrazole N-H . The pyrazole N-H is often broad due to extensive hydrogen bonding networks in the solid state.

  • C=O Stretch (1690–1720 cm⁻¹):

    • The "Amide I" band of the carbamate. A sharp, strong peak.[1]

    • Note: If this shifts <1680 cm⁻¹, suspect strong H-bonding or impurities.

  • C=N / C=C Ring Modes (1500–1600 cm⁻¹):

    • Characteristic "breathing" modes of the pyrazole and phenyl rings.

  • C-O Stretch (1050–1250 cm⁻¹):

    • Strong band for the C-O-C ether-like linkage of the carbamate.

Protocol 3: Mass Spectrometry (MS)

Objective: Molecular weight confirmation and fragmentation analysis.[2] Method: LC-MS (ESI+).

Ionization Parameters
  • Source: Electrospray Ionization (ESI).[3]

  • Mode: Positive (+ve).[3]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Role of Acid:[3] Essential to protonate the pyrazole nitrogen or the carbamate oxygen to generate [M+H]⁺.

Fragmentation Pathway (MS/MS)

Benzyl carbamates follow a predictable fragmentation pattern known as the "Tropylium Route."

  • Parent Ion: m/z 218 [M+H]⁺.

  • Primary Fragment: m/z 91.

    • Mechanism: Cleavage of the benzyl-oxygen bond generates a benzyl carbocation, which rearranges to the ultra-stable Tropylium ion (C₇H₇⁺) . This is the base peak in many spectra.

  • Secondary Fragment: m/z 174 (Loss of CO₂ - rare in ESI, common in EI) or m/z 84 (4-aminopyrazole core).

MS_Fragmentation Parent [M+H]+ m/z 218 Frag1 Tropylium Ion [C7H7]+ m/z 91 Parent->Frag1 Benzyl-O Cleavage Frag2 4-Aminopyrazole [C3H6N3]+ m/z 84 Parent->Frag2 Carbamate Hydrolysis (In-source decay) Neutral Neutral Loss: CO2 + 4-Aminopyrazole

Figure 2: ESI-MS Fragmentation pathway. The formation of the m/z 91 tropylium ion is the diagnostic signature of the benzyl group.

Summary of Specifications (CoA Reference)

TestAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity (HPLC) > 95.0% (Area %)UV @ 254 nm
MS (ESI+) [M+H]⁺ = 218.1 ± 0.5 amuLC-MS
¹H NMR Conforms to structure; DMSO-d6400 MHz NMR
Residual Solvent < 5000 ppm (if Ethanol/MeOH used)GC-HS or NMR

References

  • Synthesis & Analogous Spectra

    • ChemScene Data for Benzyl (imino(1H-pyrazol-1-yl)methyl)carbamate.[4] (Analogous Cbz-pyrazole structures).[5] Retrieved from .[4]

  • Pyrazole Tautomerism

    • Hayward, E. R., et al. (2024).[5] "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole." Acta Crystallographica Section E. . (Validates rapid tautomeric exchange in solution).

  • Mass Spectrometry of Benzyl Carbamates

    • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Peptides. (Establishes the tropylium ion m/z 91 pathway). .

  • General Spectral Data

    • Benzyl carbamate spectral data (NIST/PubChem). PubChem CID 12136. .

Sources

Application

Application Notes and Protocols for Benzyl N-(1H-pyrazol-4-yl)carbamate

Abstract This document provides a comprehensive guide for the safe handling, storage, and use of benzyl N-(1H-pyrazol-4-yl)carbamate (C₁₁H₁₁N₃O₂). Primarily geared towards researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of benzyl N-(1H-pyrazol-4-yl)carbamate (C₁₁H₁₁N₃O₂). Primarily geared towards researchers, scientists, and professionals in drug development, these notes synthesize critical safety protocols with practical insights into the compound's properties and applications. By detailing the causality behind experimental choices and grounding protocols in established chemical principles, this guide aims to ensure both the integrity of research outcomes and the safety of laboratory personnel.

Introduction: Understanding the Compound

Benzyl N-(1H-pyrazol-4-yl)carbamate is a heterocyclic compound incorporating a pyrazole ring, a carbamate linker, and a benzyl protecting group.[1][2][3] Nitrogen-containing heterocycles, such as pyrazole, are foundational scaffolds in medicinal chemistry, appearing in over 75% of FDA-approved drugs due to their ability to engage in various biological interactions.[4] The pyrazole moiety, in particular, can act as a bioisostere for other aromatic rings, often improving a compound's physicochemical properties and biological activity.[4]

The carbamate group serves as a key functional handle, while the benzyl group is a common protecting group for amines, removable under specific conditions.[5] This structural combination makes benzyl N-(1H-pyrazol-4-yl)carbamate a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. For instance, derivatives of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been investigated as potential antidiabetic agents.[6]

Chemical Structure:

Caption: Chemical structure of benzyl N-(1H-pyrazol-4-yl)carbamate.

Physicochemical Properties and Stability

A thorough understanding of the compound's properties is essential for its appropriate handling and use in experimental design.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.22 g/mol [1]
Appearance Typically a solid powder.Inferred from related compounds.
Boiling Point (Predicted) 385.4 ± 25.0 °C[3]
Density (Predicted) 1.348 ± 0.06 g/cm³[3]
pKa (Predicted) 13.34 ± 0.70[3]
Solubility Moderately soluble in water, soluble in organic solvents.[5]

Stability and Reactivity:

  • Thermal Stability: Pyrazole derivatives can undergo thermal decomposition. While specific data for this compound is unavailable, studies on nitropyrazoles indicate that decomposition can be initiated by the cleavage of substituents from the ring.[7][8] It is prudent to avoid excessive heating unless required for a specific reaction, in which case thermal stability should be evaluated on a small scale first.

  • Hydrolysis: Carbamates are susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding alcohol (benzyl alcohol), amine (4-aminopyrazole), and carbon dioxide.[9][10][11][12] Acidic conditions can also promote hydrolysis, although the mechanism may differ. This reactivity is critical to consider when choosing reaction and workup conditions.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[13] Contact with strong bases can catalyze hydrolysis.

Safety and Hazard Communication

GHS Hazard Classification (Inferred):

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[14]

    • H319: Causes serious eye irritation.[14]

    • H335: May cause respiratory irritation.[14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

    • P264: Wash hands thoroughly after handling.[14]

    • P271: Use only outdoors or in a well-ventilated area.[14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[14]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

Protocols for Handling and Storage

Adherence to rigorous handling and storage protocols is paramount to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with benzyl N-(1H-pyrazol-4-yl)carbamate.

G cluster_ppe Required Personal Protective Equipment lab_coat Chemical-resistant lab coat gloves Nitrile or neoprene gloves goggles Chemical splash goggles face_shield Face shield (for splash risk) researcher Researcher researcher->lab_coat researcher->gloves researcher->goggles researcher->face_shield

Caption: Standard PPE for handling benzyl N-(1H-pyrazol-4-yl)carbamate.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Designated Area: For frequent use or handling of larger quantities, establish a designated area within the laboratory. This area should be clearly marked and have restricted access.

Handling Protocol
  • Preparation: Before handling, review the safety information and ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents in the chemical fume hood.

  • Weighing and Transfer: To minimize the generation of airborne dust, use a ventilated balance enclosure or perform weighing within the fume hood. Use appropriate tools (e.g., spatulas) for transferring the solid.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing. Benzyl carbamate is soluble in organic solvents and moderately soluble in water.[5] It is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific application.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE appropriately. Wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is crucial to maintain the stability and purity of benzyl N-(1H-pyrazol-4-yl)carbamate.

G cluster_storage Storage Conditions compound Benzyl N-(1H-pyrazol-4-yl)carbamate temperature Refrigerate (2-8°C) compound->temperature container Tightly sealed container compound->container environment Dry, well-ventilated area compound->environment incompatibles Away from strong acids, bases, and oxidizing agents compound->incompatibles

Caption: Recommended storage conditions for benzyl N-(1H-pyrazol-4-yl)carbamate.

  • Temperature: Store in a refrigerator at 2-8°C for long-term stability.

  • Container: Keep in a tightly sealed, clearly labeled container to prevent moisture absorption and contamination.

  • Location: Store in a dry, well-ventilated area designated for chemical storage.[13]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Spill and Waste Management

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire clean-up process.

Waste Disposal

All waste containing benzyl N-(1H-pyrazol-4-yl)carbamate, including contaminated consumables and PPE, must be treated as hazardous waste.

  • Labeling: Collect waste in a clearly labeled, sealed container. The label should include the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[14][15][16] Do not dispose of it down the drain or in regular trash.

Application in Synthetic Protocols: A Note on Causality

The utility of benzyl N-(1H-pyrazol-4-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • N-Alkylation/Arylation: The pyrazole nitrogen can be alkylated or arylated to introduce further diversity. The choice of base and solvent will be critical in directing the regioselectivity of this transformation.

  • Deprotection: The benzyl carbamate (Cbz) group is a versatile protecting group for the amino functionality on the pyrazole ring. It is stable to a range of conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C) or with strong acids (e.g., HBr in acetic acid). This allows for the unmasking of the amine at a later stage in a synthetic sequence to enable further functionalization, such as amide bond formation.

  • Modification of the Pyrazole Ring: The pyrazole ring itself can undergo various transformations, although these may require careful optimization to avoid side reactions with the carbamate moiety.

When designing a synthetic route utilizing this intermediate, the sequence of steps should be carefully considered to leverage the differential reactivity of the functional groups and the stability of the protecting group under the planned reaction conditions.

Conclusion

Benzyl N-(1H-pyrazol-4-yl)carbamate is a valuable building block in medicinal chemistry and drug discovery. Its effective and safe use is contingent upon a thorough understanding of its chemical properties, potential hazards, and appropriate handling procedures. By adhering to the protocols outlined in this document, researchers can minimize risks while maximizing the potential of this versatile compound in their synthetic endeavors.

References

  • Mechanism of base-induced hydrolysis of carbamates 2–4. ResearchGate. Available at: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available at: [Link]

  • Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb... ResearchGate. Available at: [Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PMC. Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available at: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available at: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Safety data sheet - BASF. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.
  • Benzyl carbamate - Wikipedia. Available at: [Link]

  • Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine.... ResearchGate. Available at: [Link]

  • Benzyl n-(1h-pyrazol-4-yl)carbamate (C11H11N3O2) - PubChemLite. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. MDPI. Available at: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. Available at: [Link]

  • Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. Available at: [Link]

  • Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators - MDPI. Available at: [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC. Available at: [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - MDPI. Available at: [Link]

  • benzyl N-[1-(4-bromophenyl)-1H-pyrazol-3-yl]carbamate - PubChem. Available at: [Link]

  • N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine | C12H12N4O2 | CID - PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl N-(1H-pyrazol-4-yl)carbamate Synthesis

Ticket #492-PYR: Troubleshooting Acylation & Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming side reactions in the Cbz-protection of 4-aminopyrazole.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #492-PYR: Troubleshooting Acylation & Regioselectivity

Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming side reactions in the Cbz-protection of 4-aminopyrazole.[1]

Executive Summary

The synthesis of benzyl N-(1H-pyrazol-4-yl)carbamate is deceptively simple. While the reaction theoretically requires a standard Schotten-Baumann or base-mediated acylation, the amphoteric nature of the pyrazole ring introduces critical failure points.[1]

The most frequent user-reported issue is regiochemical scrambling , specifically the formation of the N,N'-bis-Cbz impurity.[1] This guide provides a mechanistic breakdown of this side reaction, a "rescue" protocol for over-acylated batches, and a stabilized workflow to prevent oxidation of the starting material.[1]

Module 1: The Core Failure Mode (Bis-Acylation)
The Problem

Users often report a product mass of M+134 (corresponding to an extra Cbz group) and a complex NMR spectrum lacking the characteristic broad pyrazole N-H singlet.[1]

The Mechanism

4-Aminopyrazole contains two nucleophilic sites:

  • Exocyclic Amine (-NH₂): The intended target.[1]

  • Endocyclic Nitrogen (N1): The pyrazole ring nitrogen.[1]

In the presence of excess base or Benzyl Chloroformate (Cbz-Cl), the reaction does not stop at the mono-carbamate.[1] The ring nitrogen attacks a second equivalent of Cbz-Cl, forming the 1,4-bis(benzyloxycarbonyl)aminopyrazole .[1]

Visualizing the Pathway

G Start 4-Aminopyrazole (Nucleophile) Mono Target Product (Mono-Cbz) Start->Mono 1.0 eq Cbz-Cl Controlled pH Bis Impurity (Bis-Cbz) Start->Bis Excess Base/Cbz-Cl CbzCl Cbz-Cl (Electrophile) CbzCl->Mono Mono->Bis Over-reaction Bis->Mono MeOH / K2CO3 (Selective Cleavage) Rescue Rescue Step (Mild Hydrolysis)

Figure 1: Reaction pathway showing the reversible nature of the bis-acylation impurity.

Module 2: Diagnostic & Troubleshooting Guide

Use this decision matrix to identify the specific side reaction affecting your batch.[1]

SymptomDiagnostic CheckProbable CauseCorrective Action
LCMS shows M+134 peak Check NMR for loss of Ring-NH signal.Bis-Acylation: Reaction at both -NH₂ and Ring-N.Perform "Rescue": Treat crude with MeOH/K₂CO₃ (see Protocol A).[1] The Ring-Cbz is labile and cleaves selectively.[1]
Reaction turns black/tarry Check if starting material was free base or salt.[1]Oxidation: Free base 4-aminopyrazole oxidizes rapidly in air.[1]Use Salt Form: Start with 4-aminopyrazole sulfate or HCl.[1] Neutralize in situ under inert atmosphere.
Low Conversion (<50%) Check pH of aqueous layer during addition.Acid Stalling: HCl byproduct protonated the amine, killing nucleophilicity.[1]Buffer System: Maintain pH 8–9 using a Schotten-Baumann system (NaHCO₃) or add base concurrently with Cbz-Cl.[1]
Insoluble Precipitate Test solubility in dilute NaOH.Oligomerization: If using Curtius route (from acid), urea formed.[1][2]Switch Routes: The direct acylation of the amine is generally cleaner than the Curtius rearrangement for this substrate.[1]
Module 3: Optimized Protocols
Protocol A: The "Rescue" (Converting Bis-Cbz to Mono-Cbz)

Use this if you have already over-acylated your material.

Theory: The carbamate on the pyrazole ring (an amide-like bond) is significantly more electrophilic and labile than the exocyclic carbamate (a urethane). It can be hydrolyzed under mild conditions that leave the target intact.[1]

  • Dissolve: Take the crude mixture (containing Bis-Cbz species) in Methanol (10 mL/g).

  • Basify: Add Potassium Carbonate (K₂CO₃, 0.5 eq) or 2M Ammonia in Methanol.

  • Stir: Agitate at room temperature for 30–60 minutes. Monitor by TLC (Bis-product is usually less polar).[1]

  • Workup: Evaporate methanol, resuspend in EtOAc, wash with water, and dry. The Ring-Cbz will be cleaved as benzyl carbonate/alcohol, leaving the target Benzyl N-(1H-pyrazol-4-yl)carbamate .

Protocol B: The "Clean" Synthesis (Prevention)

Designed to minimize oxidation and bis-acylation.

  • Preparation: Charge a flask with 4-aminopyrazole dihydrochloride (1.0 eq) in THF/Water (1:1 mixture).

    • Why: The salt form is stable against oxidation.[1] THF solubilizes the Cbz-Cl; water solubilizes the base.[1]

  • Neutralization: Cool to 0°C. Add Sodium Bicarbonate (NaHCO₃) (2.5 eq).

    • Why: Carbonate is a mild base that buffers the HCl generated but is not strong enough to deprotonate the pyrazole ring (pKa ~14) aggressively, reducing bis-acylation risk.[1]

  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise over 30 minutes.

    • Critical: Do not add all at once. Localized high concentrations of Cbz-Cl favor bis-acylation.[1]

  • Reaction: Warm to Room Temperature and stir for 2–4 hours.

  • Quench: If Bis-product is observed by LCMS, add 1mL of concentrated NH₄OH or MeOH/K₂CO₃ directly to the reaction pot and stir for 30 mins (In-situ rescue).

  • Isolation: Dilute with EtOAc. The product often precipitates or can be extracted.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine or TEA as the base? A: Yes, but proceed with caution. Organic bases like Triethylamine (TEA) can act as nucleophilic catalysts (via acyl ammonium species), potentially accelerating the side reaction at the ring nitrogen.[1] If you use TEA, ensure strict stoichiometry (1.0–1.1 eq) and low temperatures.[1]

Q: Why is my product pink/purple? A: This indicates trace oxidation of the pyrazole core, likely forming azo-dimer impurities.[1] This is common with electron-rich amino-pyrazoles.[1] A wash with dilute sodium dithionite (reducing agent) or recrystallization from Ethanol/Water usually removes the color.[1]

Q: Is the Curtius Rearrangement better? A: Generally, no . While starting from 4-pyrazolecarboxylic acid avoids the unstable amine, the intermediate isocyanate is highly reactive.[1] If not trapped immediately by benzyl alcohol, it reacts with moisture to form the amine, which then reacts with the isocyanate to form a urea dimer .[1] The direct acylation of the amine salt (Protocol B) is more robust for this specific target.[1]

References
  • Regioselective Acylation of Aminopyrazoles

    • Mechanism of N-ring vs Exocyclic N-acyl
    • Fichez, J., Busca, P., & Prestat, G. (2018).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Beilstein Journal of Organic Chemistry.

  • Cbz Protection & Stability

    • General stability of N-Cbz pyrazoles vs carbam
    • Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." (Standard Text).

    • See also: Total Synthesis - Cbz Protection Mechanism.[1]

  • Purification of Carbamates

    • Flow synthesis and purification of Cbz-carbam
    • Beilstein J. Org.[1] Chem. 2021, 17, 323–332.[1]

  • Stability of Pyrazole Derivatives

    • Hydrolytic stability of pyrazole esters and amides.
    • Bioorg Med Chem Lett. (NIH Repository).[1]

Sources

Optimization

Optimization of reaction conditions for benzyl N-(1H-pyrazol-4-yl)carbamate

Technical Support Guide: Optimization of Reaction Conditions for Benzyl N-(1H-pyrazol-4-yl)carbamate Executive Summary Target Molecule: Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-protected 4-aminopyrazole). Primary Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimization of Reaction Conditions for Benzyl N-(1H-pyrazol-4-yl)carbamate

Executive Summary

Target Molecule: Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-protected 4-aminopyrazole). Primary Application: Critical intermediate for kinase inhibitors (e.g., JAK, ALK inhibitors) and peptidomimetics. Core Challenge: Regioselectivity. The 4-aminopyrazole scaffold contains three nucleophilic nitrogen atoms: the exocyclic amine (


) and the two ring nitrogens (

). Achieving selective protection of the exocyclic amine without irreversible bis-acylation or formation of unstable

-carbamates requires precise pH and stoichiometric control.

Module 1: Reaction Setup & Reagent Selection (FAQ)

Q1: What is the optimal base/solvent system for this transformation? Recommendation: Use Schotten-Baumann conditions (Biphasic THF/Water with


).
  • The Logic: 4-Aminopyrazole is highly polar and often supplied as a hydrochloride salt. A biphasic system (THF:Water 1:1) ensures the solubility of the starting material while solvating the lipophilic Benzyl chloroformate (Cbz-Cl).

  • Why Sodium Bicarbonate (

    
    )?  It acts as an HCl scavenger. Unlike strong organic bases (TEA/DIPEA), 
    
    
    
    maintains a pH ~8-9. This is critical because higher pH (>11) can accelerate the hydrolysis of the Cbz-Cl reagent before it reacts, while lower pH (<4) protonates the amine, killing nucleophilicity.

Q2: Can I use organic bases like Pyridine or Triethylamine? Technical Insight: Yes, but with caveats.

  • Pyridine: Effective but often leads to bis-acylation (

    
    -di-Cbz). The 
    
    
    
    -Cbz group is chemically unstable (labile) and often falls off during silica chromatography, leading to variable yields.
  • Triethylamine (

    
    ):  Can promote the formation of complex aggregates or oligomers if the reaction is too concentrated.
    

Q3: What is the stoichiometry?

  • Reagent: Benzyl chloroformate (1.05 – 1.10 equiv). Avoid large excesses (>1.5 equiv) to minimize bis-protection.

  • Base: 2.5 – 3.0 equiv (if using amine HCl salt) to neutralize the salt and scavenge the HCl byproduct.

Module 2: Troubleshooting Yield & Selectivity

Issue 1: "I see two spots on TLC. One is my product, what is the other?" Diagnosis: The less polar spot (higher


) is likely the Bis-Cbz byproduct  (protection on both the exocyclic amine and the pyrazole ring nitrogen).

Corrective Protocol (The "Reverse" Fix): The


-acylation on pyrazoles is essentially an acyl-azole, which is much more hydrolytically unstable than the exocyclic carbamate.
  • Do not discard: If you observe bis-acylation, treat the crude reaction mixture with 1M NaOH or LiOH (in MeOH/Water) at room temperature for 30-60 minutes.

  • Mechanism: The hydroxide ion selectively attacks the carbonyl of the

    
    -acyl group (acyl-azole), cleaving it back to the free pyrazole NH. The exocyclic carbamate remains stable under these mild conditions.
    

Issue 2: "Low conversion of starting material." Diagnosis: Cbz-Cl hydrolysis. Benzyl chloroformate decomposes rapidly in water if the temperature is too high. Fix:

  • Temperature Control: Ensure the reaction is cooled to 0°C during the addition of Cbz-Cl.

  • Addition Rate: Add Cbz-Cl dropwise.[1] A rapid bolus addition generates local high concentrations of acid, potentially stalling the reaction.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-04-CBZ)

ParameterSpecificationNote
Substrate 4-Aminopyrazole HCl1.0 equiv
Solvent THF : Water (1:1 v/v)Concentration: 0.2 M
Base

3.0 equiv
Reagent Benzyl Chloroformate (Cbz-Cl)1.1 equiv
Temp 0°C

RT
Add at 0°C, stir at RT

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 4-Aminopyrazole HCl and Water. Stir until fully dissolved.

  • Basification: Add

    
     solid in portions (gas evolution: 
    
    
    
    ). Add THF. Result is a biphasic suspension/solution.
  • Addition: Cool to 0°C. Add Benzyl chloroformate dropwise over 15 minutes.

  • Reaction: Remove ice bath and stir vigorously at Room Temperature (RT) for 3–4 hours. Monitor by LCMS or TLC.

  • Workup (Critical):

    • If Bis-Cbz is present: Add 1M NaOH (0.5 equiv) and stir for 30 mins.

    • Dilute with EtOAc.[2] Separate layers.

    • Wash organic layer with Brine.[3] Dry over

      
      .[1]
      
    • Concentrate to obtain an off-white solid.[1]

  • Purification: Recrystallization from EtOAc/Heptane is usually sufficient. Column chromatography (DCM/MeOH) if necessary.

Module 4: Process Visualization

The following diagram illustrates the reaction pathway, highlighting the competitive bis-acylation and the corrective hydrolysis step.

ReactionPathway Start 4-Aminopyrazole (Nucleophile) Mono Target Product (Mono-Cbz) Start->Mono Primary Pathway (NaHCO3, 0°C) Bis Byproduct (Bis-Cbz) Start->Bis Over-reaction (Excess Cbz-Cl) Reagent Cbz-Cl (Electrophile) Mono->Bis 2nd Eq. Cbz-Cl Bis->Mono Selective Hydrolysis (Rescue Step) Hydrolysis Mild Basic Workup (NaOH/MeOH)

Caption: Reaction pathway showing the kinetic competition between mono- and bis-acylation. The dashed blue line represents the chemical "rescue" strategy to convert the byproduct back to the target.

References

  • Vertex Pharmaceuticals Inc. (2015). Process for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. WO2015032859A1. Link

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines (Analogous chemoselectivity principles). Org. Synth. 2015, 92, 91-102.[1] Link

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. University of Paris. (Review of aminopyrazole reactivity profiles). Link

  • Thieme Connect. (2008). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (Discusses bis-protection challenges with chloroformates). Link

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of Benzyl N-(1H-pyrazol-4-yl)carbamate

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CBZ-001 Introduction Welcome to the technical support hub for the analysis of Benzyl N-(1H-pyrazol-4-yl)carbamate . This intermediate is critic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-CBZ-001

Introduction

Welcome to the technical support hub for the analysis of Benzyl N-(1H-pyrazol-4-yl)carbamate . This intermediate is critical in medicinal chemistry, often serving as a protected scaffold for kinase inhibitors.

The analytical challenge here is twofold:

  • The Pyrazole Ring: It contains a basic "pyridine-like" nitrogen (

    
    ) capable of strong interactions with residual silanols on HPLC columns, leading to severe peak tailing.
    
  • The Cbz Group: While providing necessary hydrophobicity for retention, it is susceptible to hydrolysis under strongly basic conditions, limiting your pH range choices.

This guide moves beyond generic protocols to provide a robust, self-validating method optimized for this specific chemical architecture.

Part 1: Optimized Method Parameters

The following protocol is designed to balance the retention of the lipophilic Cbz group while maintaining sharp peak shape for the polar pyrazole moiety.

Standard Operating Procedure (SOP)
ParameterSpecificationTechnical Rationale
Stationary Phase C18 with Polar Embedding or High End-capping (e.g., Waters XBridge BEH C18, Phenomenex Kinetex XB-C18)Standard silica C18 columns often leave free silanols that bind the pyrazole nitrogen. Polar-embedded groups shield these silanols.
Mobile Phase A Water + 0.1% (v/v) Trifluoroacetic Acid (TFA) TFA (pH ~2.0) serves two roles: it fully protonates the pyrazole (ensuring a single ionic state) and acts as an ion-pairing agent to mask silanols.
Mobile Phase B Acetonitrile (MeCN) + 0.1% (v/v) TFA MeCN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.
Gradient 5% B to 95% B over 15 minutes Starts low to capture the polar 4-aminopyrazole impurity; ramps high to elute the lipophilic bis-Cbz byproduct.
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)Standard flow for optimal Van Deemter efficiency on 3.5 µm or 5 µm particles.
Column Temp 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak.
Detection UV 254 nm (Primary)UV 210 nm (Secondary)The Benzyl ring absorbs strongly at 254 nm. Use 210 nm to detect non-aromatic impurities or the starting aminopyrazole.
Injection Volume 5 - 10 µLKeep volume low to prevent solvent effects (see Troubleshooting).

Part 2: Impurity Profiling & Retention Logic

Understanding what you are looking at is as important as the method itself. The synthesis of this compound typically involves reacting 4-aminopyrazole with Benzyl Chloroformate (Cbz-Cl).

Expected Elution Order
  • 4-Aminopyrazole (Starting Material): Very Polar. Elutes near the void volume (

    
    ).
    
    • Detection Note: Weak UV at 254 nm; monitor at 210–220 nm.

  • Benzyl Alcohol (Hydrolysis Byproduct): Moderately Polar. Elutes early in the gradient.

    • Source: Hydrolysis of excess Cbz-Cl reagent.

  • Benzyl N-(1H-pyrazol-4-yl)carbamate (Target): Mid-elution.

    • Shape: Should be symmetrical (

      
      ).
      
  • Bis-Cbz Impurity (Over-acylation): Highly Lipophilic. Elutes late (>80% B).

    • Structure: The pyrazole ring has two nitrogens; aggressive acylation can protect both the exocyclic amine and the ring nitrogen.

Part 3: Troubleshooting & FAQs

Q1: My main peak is tailing significantly ( ). Why?

The Chemist's Answer: This is "Secondary Silanol Interaction." At neutral pH, the pyrazole nitrogen is partially protonated, and the silica surface silanols (


) are ionized. The cationic pyrazole binds ionically to the anionic silanol, dragging the peak.

The Fix:

  • Switch to TFA: If you are using Formic Acid, switch to 0.1% TFA. The trifluoroacetate anion pairs with the protonated base, neutralizing the charge and "masking" it from the column.

  • Increase Ionic Strength: If you cannot use TFA (e.g., sensitive MS work), add 10–20 mM Ammonium Formate to the mobile phase. High salt concentration competes with the analyte for silanol binding sites.

  • Change Column: Move to a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column specifically designed for basic heterocycles.

Q2: I see a "split" or "fronting" peak for my product.

The Chemist's Answer: This is likely a Solvent Strength Mismatch . The Cbz group is hydrophobic. If you dissolve your sample in 100% DMSO or Acetonitrile and inject it into a mobile phase that is 95% Water (Initial conditions), the sample precipitates momentarily or travels faster than the mobile phase at the column head.

The Fix:

  • Dilute your sample with the initial mobile phase (e.g., 50:50 Water:MeCN) before injection.

  • Reduce injection volume to < 5 µL.

Q3: Can I use a high pH method (pH 10) to improve peak shape?

The Chemist's Answer: Proceed with extreme caution. While high pH deprotonates the pyrazole (neutralizing the base and stopping tailing), the Cbz group is a carbamate . Carbamates can undergo hydrolysis in basic conditions, especially at elevated temperatures.

  • Verdict: Do not exceed pH 8.0 unless you have validated the stability of your specific derivative. Stick to acidic conditions (pH 2–3) for safety.

Part 4: Visualizing the Workflow

Decision Tree: Method Optimization

MethodDevelopment Start Start: Purity Analysis CheckCol Select Column: End-Capped C18 or Polar Embedded Start->CheckCol MobilePhase Select Mobile Phase: Water/MeCN + Modifier CheckCol->MobilePhase Tailing Is Peak Tailing > 1.2? MobilePhase->Tailing Split Is Peak Split/Fronting? Tailing->Split No FixTailing Action: Switch Modifier to TFA OR Increase Buffer Strength Tailing->FixTailing Yes FixSplit Action: Match Sample Diluent to Initial Mobile Phase Split->FixSplit Yes Final Final Method: Validated Purity Split->Final No FixTailing->Split FixSplit->Final

Caption: Logical workflow for optimizing peak shape and resolving common HPLC issues for aminopyrazoles.

Impurity Origin Pathway

ImpurityPath SM 4-Aminopyrazole (Polar, Early Elution) Product Benzyl N-(1H-pyrazol-4-yl)carbamate (Target, Mid Elution) SM->Product + Cbz-Cl Reagent Cbz-Cl (Reagent) Side1 Benzyl Alcohol (Hydrolysis, Early-Mid) Reagent->Side1 + H2O Side2 Bis-Cbz Impurity (Over-reaction, Late Elution) Product->Side2 + Excess Cbz-Cl

Caption: Chemical origin of expected impurities and their relative chromatographic behavior.

References

  • Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups: Stability and Deprotection.[3] Retrieved from

  • BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[4] Retrieved from

  • LCGC. (2019). HPLC Diagnostic Skills II – Tailing Peaks: Interactions with Silanols. Retrieved from

  • ChemScene. (2024). 4-Aminopyrazole Properties and pKa Data. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Benzyl N-(1H-pyrazol-4-yl)carbamate

Topic: Removing impurities from benzyl N-(1H-pyrazol-4-yl)carbamate preparations Introduction: The "Janus" Intermediate Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-protected 4-aminopyrazole) is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from benzyl N-(1H-pyrazol-4-yl)carbamate preparations

Introduction: The "Janus" Intermediate

Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-protected 4-aminopyrazole) is a critical intermediate in the synthesis of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors.[1] Its preparation, typically via the reaction of 4-aminopyrazole with benzyl chloroformate (Cbz-Cl), presents a unique set of purification challenges due to the amphoteric nature of the pyrazole ring and the reactivity of the protecting group reagents.

This guide addresses the three most common impurity profiles encountered in this synthesis: Regio-isomeric over-acylation (Di-Cbz) , Benzyl alcohol contamination , and Oxidative coloration .[1]

Module 1: The "Double" Trouble (Di-Cbz Impurity)

Q: My LC-MS shows a persistent impurity with a mass of M+134 relative to my product. It co-elutes on TLC. What is this?

Diagnosis: You have formed the Bis-Cbz impurity (Benzyl N-(1-(benzyloxycarbonyl)-1H-pyrazol-4-yl)carbamate).[1]

  • Mechanism: The pyrazole nitrogen (N1) is nucleophilic. While the exocyclic amine (4-NH2) is the intended target, Cbz-Cl is highly reactive.[1] If base is added too quickly or in excess, the N1 position also reacts, forming a kinetic product where both the exocyclic amine and the ring nitrogen are protected.

  • Why it happens: The pKa of the pyrazole NH is ~14, but in the presence of organic bases (TEA/DIPEA) and reactive electrophiles, it participates in acylation.

The Fix: Selective Solvolysis Unlike the desired carbamate (which is stable), the N-acyl bond on the pyrazole ring is chemically similar to an imidazole urea (like in CDI chemistry)—it is hydrolytically unstable. We can exploit this "instability delta" to cleave the impurity without harming the product.

Protocol: Selective Methanolysis

Do not attempt to separate this by column chromatography; it is inefficient. Use Chemistry.

  • Dissolution: Dissolve your crude solid (containing the mixture) in Methanol (MeOH) (approx. 10 mL per gram).

  • Base Treatment: Add a catalytic amount of Potassium Carbonate (

    
    )  (0.1 eq) or simply stir in Ammonia in MeOH (7N)  if available.
    
    • Note: Even prolonged stirring in pure methanol can sometimes affect this cleavage due to the high energy of the N-acyl bond, but catalytic base ensures completion.

  • Monitoring: Stir at Room Temperature (20-25°C) . Monitor via TLC/LC-MS.[1][2] The M+134 peak should disappear within 30–60 minutes, converting back to the desired mono-protected product.

  • Workup:

    • Concentrate the methanol.

    • Resuspend residue in Ethyl Acetate.[3]

    • Wash with water (to remove the released methyl benzyl carbonate/salts).

Module 2: The "Oily" Residue (Benzyl Alcohol)

Q: My product is a solid, but it feels sticky or "oils out" during crystallization. NMR shows multiplets at 4.6 ppm and 7.3 ppm.

Diagnosis: Benzyl Alcohol contamination.

  • Source: Benzyl chloroformate (Cbz-Cl) hydrolyzes rapidly in the presence of moisture. If your reaction wasn't strictly anhydrous, or during aqueous workup, excess Cbz-Cl converts to benzyl alcohol.[1]

  • Problem: Benzyl alcohol has a high boiling point (205°C) and is difficult to remove via rotovap. It acts as a solvent, preventing your product from crystallizing crisply.

The Fix: The "Anti-Solvent" Slurry Benzyl N-(1H-pyrazol-4-yl)carbamate is highly insoluble in non-polar hydrocarbons, whereas benzyl alcohol is miscible.[1]

Protocol: Hexane/Heptane Trituration
  • Drying: Ensure your crude material is as dry as possible (remove ethyl acetate/DCM).

  • Slurry: Add Heptane or Hexane (10 volumes relative to mass).

  • Agitation: Sonicate or vigorously stir the slurry for 20 minutes. The benzyl alcohol will dissolve into the hexane layer.

  • Filtration: Filter the solid.

    • Critical Step: Do not wash with "fresh" solvent immediately.[1] Let the vacuum pull the mother liquor through. Then, wash the cake with Pentane (low boiling point helps drying).

  • Validation: Check filtrate by TLC (UV active spot at high Rf) to confirm benzyl alcohol removal.

Module 3: Coloration & Oxidation

Q: The literature says the solid is white, but mine is pink/brown. Is it degraded?

Diagnosis: Oxidative Coupling of 4-Aminopyrazole. [1]

  • Mechanism: Electron-rich amino-pyrazoles are prone to air oxidation, forming azo-linkages or radical coupling products (similar to aniline oxidation).[1] These are often present in trace amounts (<0.5%) but have high extinction coefficients, causing intense coloration.

The Fix: Reductive Crystallization Standard recrystallization often fails because the colored impurities co-crystallize. You must chemically reduce the chromophores or adsorb them.

Protocol: Charcoal + Bisulfite Treatment
  • Solvent Choice: Dissolve crude product in Hot Ethanol (EtOH) or Ethyl Acetate .

  • Adsorption: Add Activated Charcoal (5-10 wt%).[1]

  • Reduction (Optional but Recommended): Add a small amount of aqueous Sodium Metabisulfite (

    
    )  solution (1 mL) to the hot mixture. This reduces oxidized azo-species.[1]
    
  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly. If using EtOH, add water dropwise until turbidity persists, then cool to 4°C.

Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process for purifying the crude reaction mixture.

Purification_Workflow Start Crude Reaction Mixture (Cbz-Cl + 4-Aminopyrazole) Check1 LC-MS Check: Is [M+H]+ = Product + 134 present? Start->Check1 Hydrolysis ACTION: Selective Methanolysis (Stir in MeOH/Cat. K2CO3) Cleaves N1-Cbz Check1->Hydrolysis Yes (Di-Cbz) Check2 Physical State Check: Is product oily/sticky? Check1->Check2 No Hydrolysis->Check2 Trituration ACTION: Heptane Slurry Removes Benzyl Alcohol Check2->Trituration Yes (BnOH) Check3 Color Check: Is solid Pink/Brown? Check2->Check3 No Trituration->Check3 Charcoal ACTION: Recrystallization w/ Activated Charcoal Check3->Charcoal Yes (Oxidation) Final Pure Benzyl N-(1H-pyrazol-4-yl)carbamate (White Solid) Check3->Final No (White) Charcoal->Final

Figure 1: Decision tree for the purification of Cbz-protected aminopyrazoles, prioritizing chemical correction (hydrolysis) before physical separation.

Summary of Physicochemical Properties

PropertyValue/BehaviorImplications for Purification
Solubility (Water) LowAqueous washes effectively remove inorganic salts and unreacted 4-aminopyrazole (if pH < 4).[1]
Solubility (MeOH/EtOH) High (Hot), Moderate (Cold)Ideal for recrystallization or solvolysis of impurities.
Solubility (Hexane) NegligibleAllows for "washing" of the solid to remove oily benzyl alcohol.
pKa (Pyrazole NH) ~14 (Acidic)The product can be dissolved in strong aqueous base (NaOH), but this risks hydrolyzing the carbamate. Avoid high pH.
Stability Acid Stable / Base SensitiveN1-Cbz (impurity) is base labile.[1] Exocyclic-Cbz (product) is stable to mild base.[1]

References

  • Sidique, S. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the hydrolytic instability of N-acylated pyrazoles (N1-position) compared to C-substituted or exocyclic amides, forming the basis for the "Selective Methanolysis" protocol.
  • Song, G.Q. et al. (2016).[4] Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.[1][4] Letters in Organic Chemistry.

    • Relevance: Details the solvolysis of N-Cbz groups on azoles (imidazoles/pyrazoles) using methanol, validating the method for removing the Di-Cbz impurity.
  • BenchChem Technical Protocols. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.

    • Relevance: Provides standard solubility and reactivity profiles for Cbz-protected amines, supporting the solubility logic used in the "Anti-Solvent Slurry" module.

Sources

Reference Data & Comparative Studies

Validation

Benzyl N-(1H-pyrazol-4-yl)carbamate vs other pyrazole derivatives

Topic: Synthetic Utility Guide: Benzyl N-(1H-pyrazol-4-yl)carbamate in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists Executive Summary: The Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Utility Guide: Benzyl N-(1H-pyrazol-4-yl)carbamate in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary: The Strategic Role of Cbz-Aminopyrazoles

In the development of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors), the 4-aminopyrazole motif serves as a critical hinge-binding pharmacophore. However, the free amine at the 4-position is oxidation-prone, and the 1H-pyrazole ring introduces tautomeric ambiguity during alkylation.

Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-protected 4-aminopyrazole) represents a strategic "masked" intermediate. Unlike its tert-butyl (Boc) counterpart, the Cbz variant offers acid stability , allowing for the manipulation of acid-labile groups (such as acetals or Boc-protected aliphatic amines) elsewhere on the scaffold. This guide analyzes its performance against standard alternatives, focusing on orthogonality, crystallinity, and synthetic yield.

Comparative Analysis: Cbz vs. Boc vs. Nitro Precursors

The choice between Cbz-protection, Boc-protection, or a Nitro-precursor is rarely arbitrary; it is dictated by the deprotection strategy required for the final steps of the synthesis.

Table 1: Stability and Orthogonality Profile
FeatureBenzyl N-(1H-pyrazol-4-yl)carbamate (Cbz) tert-Butyl N-(1H-pyrazol-4-yl)carbamate (Boc) 4-Nitropyrazole (Precursor)
CAS Number 1156352-60-1 796845-64-22075-46-9
Primary Cleavage Hydrogenolysis (H₂/Pd-C) or Strong Acid (HBr/AcOH)Acid (TFA or HCl/Dioxane)Reduction (Fe/NH₄Cl, SnCl₂, or H₂)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves rapidly)High
Base Stability Moderate (Stable to mild base; hydrolyzes in strong hot base)High (Stable to most bases)High
Crystallinity High (Often forms stable solids/flakes)Moderate to HighHigh
Atom Economy Lower (Benzyl group is heavy)HigherBest (but requires reduction step)
Risk Profile Low (Stable intermediate)Low (Stable intermediate)Moderate (Reduction can be messy)
Performance Insight: When to Choose Cbz?
  • Scenario A (The "Acid Trap"): If your scaffold contains a Boc-protected piperidine or an acid-labile acetal/ketal , you must use the Cbz-aminopyrazole. You can alkylate the pyrazole N1, perform couplings, and then remove the Cbz group with H₂/Pd-C without touching the Boc/acetal.

  • Scenario B (The "Halogen Trap"): If your scaffold contains a Chlorine, Bromine, or Iodine atom, avoid Cbz if your only deprotection method is Hydrogenolysis (which will debrominate the ring). In this case, the Boc derivative (cleaved by TFA) is superior.

Strategic Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct 4-aminopyrazole derivative based on downstream chemical compatibility.

ProtectionStrategy Start Target: Kinase Inhibitor Scaffold (4-Aminopyrazole Core) Q1 Does the scaffold contain Acid-Labile groups? (e.g., Boc, Acetal, TBS) Start->Q1 Q2 Does the scaffold contain Reducible groups? (e.g., -Cl, -Br, -I, Alkene, Nitro) Q1->Q2 No Choice_Cbz SELECT: Benzyl N-(1H-pyrazol-4-yl)carbamate (Cbz-Protected) Q1->Choice_Cbz Yes (Must avoid Acid) Q2->Choice_Cbz No (Both routes viable) Choice_Boc SELECT: tert-Butyl N-(1H-pyrazol-4-yl)carbamate (Boc-Protected) Q2->Choice_Boc Yes (Must avoid H2) Choice_Nitro SELECT: 4-Nitropyrazole (Requires Reduction) Q2->Choice_Nitro Alternative (If reduction is planned) Action_Cbz Deprotection: H2 / Pd-C (Neutral conditions) Choice_Cbz->Action_Cbz Action_Boc Deprotection: TFA / DCM (Acidic conditions) Choice_Boc->Action_Boc

Figure 1: Decision tree for selecting the optimal aminopyrazole protecting group based on chemoselectivity requirements.

Experimental Protocols

These protocols are designed to be self-validating . The disappearance of starting material spots on TLC and specific NMR shifts serve as checkpoints.

Protocol A: Synthesis of Benzyl N-(1H-pyrazol-4-yl)carbamate

Objective: Scale-up synthesis from 4-aminopyrazole hydrochloride.

  • Setup: Charge a round-bottom flask with 4-aminopyrazole hydrochloride (1.0 equiv) and THF/Water (1:1 v/v). Cool to 0°C.[1]

  • Base Addition: Add NaHCO₃ (2.5 equiv) slowly. Evolution of CO₂ will occur. Ensure the solution reaches pH ~8.

  • Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.1 equiv) over 30 minutes, maintaining temperature <5°C.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The polar amine spot (baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.4-0.5).

  • Workup: Stir at Room Temperature (RT) for 3 hours. Dilute with EtOAc. Wash organic layer with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. If the product does not precipitate as a white solid, triturate with cold Et₂O/Hexane.

    • Validation:¹H NMR (DMSO-d₆) should show the benzyl methylene singlet at ~5.1 ppm and aromatic protons at 7.3-7.4 ppm.

Protocol B: Regioselective N-Alkylation (The "Handle" Effect)

Objective: Attaching the pyrazole to a scaffold.

  • Reaction: Dissolve Benzyl N-(1H-pyrazol-4-yl)carbamate (1.0 equiv) in DMF. Add Cs₂CO₃ (2.0 equiv) and the alkyl halide (R-X, 1.1 equiv). Stir at 60°C.

  • Selectivity Note: The bulky Cbz group at C4 helps sterically direct alkylation to the N1 position, minimizing N2 attack, though isomers often require chromatographic separation.

  • Deprotection (Hydrogenolysis): Dissolve the alkylated intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2-4 hours. Filter through Celite.

    • Validation: Disappearance of the benzyl peak (~5.1 ppm) in NMR confirms deprotection.

Synthetic Pathway Visualization

The following diagram details the flow from raw materials to a functionalized kinase inhibitor core using the Cbz-protected route.

SynthesisFlow Raw 4-Aminopyrazole HCl Salt Step1 Protection (Cbz-Cl, NaHCO3) Raw->Step1 Intermediate Benzyl N-(1H-pyrazol-4-yl)carbamate (Stable Solid) Step1->Intermediate 90-95% Yield Step2 N-Alkylation (R-X, Cs2CO3) Intermediate->Step2 Coupled N1-Substituted Intermediate Step2->Coupled Regioselective Step3 Deprotection (H2, Pd/C) Coupled->Step3 Final Free Amine (Ready for Urea/Amide Formation) Step3->Final Quant. Yield

Figure 2: Linear synthesis workflow for generating N1-substituted 4-aminopyrazoles.

References

  • Sigma-Aldrich. Benzyl carbamate Product Sheet & Properties. (General properties of the Cbz class). Link

  • BLD Pharm. Benzyl N-(1H-pyrazol-4-yl)carbamate Product Data (CAS 1156352-60-1). Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz vs Boc orthogonality).
  • PubChem. tert-Butyl N-(1H-pyrazol-4-yl)carbamate (Boc-Analog Data). Link

  • Lin, Q., et al. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. (Context for 4-aminopyrazole utility). Link

Sources

Comparative

Comparative analysis of benzyl N-(1H-pyrazol-4-yl)carbamate synthesis routes

Comparative Synthesis Guide: Benzyl N-(1H-pyrazol-4-yl)carbamate Strategic Overview Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS: 19064-67-6) is a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Benzyl N-(1H-pyrazol-4-yl)carbamate

Strategic Overview

Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS: 19064-67-6) is a critical intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors and other heterocyclic pharmaceuticals. Its core structural motif—a Cbz-protected amino-pyrazole—presents a unique synthetic paradox: while the structure is simple, the precursor (4-aminopyrazole) is notoriously unstable, prone to rapid oxidative degradation (turning dark purple/black upon air exposure).

This guide objectively compares the two dominant synthetic strategies:

  • The Classical Stepwise Route (Reduction-Acylation): Relies on the reduction of 4-nitropyrazole followed by Schotten-Baumann protection.

  • The Curtius Rearrangement Route: Utilizes 1H-pyrazole-4-carboxylic acid to bypass the unstable amine intermediate entirely.

Route Analysis & Mechanisms

Route A: The Curtius Rearrangement (Preferred for Scale)

This route is increasingly favored in process chemistry because it avoids the isolation of the unstable 4-aminopyrazole. By treating pyrazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of benzyl alcohol, the acyl azide rearranges thermally to an isocyanate, which is immediately trapped by the alcohol to form the carbamate.

Key Mechanistic Insight: The reaction is driven by the entropic release of nitrogen gas (


). The concerted nature of the rearrangement retains stereochemistry (if applicable) and prevents the accumulation of the free amine.

CurtiusRearrangement Acid Pyrazole-4-carboxylic Acid DPPA DPPA / Et3N (Activation) Acid->DPPA - H2O AcylAzide Acyl Azide (Transient) DPPA->AcylAzide Nucleophilic Subst. Isocyanate Isocyanate (Intermediate) AcylAzide->Isocyanate Δ, -N2 (Rearrangement) Product Benzyl N-(pyrazol-4-yl) carbamate Isocyanate->Product + BnOH BnOH Benzyl Alcohol (Trapping) BnOH->Product

Figure 1: The Curtius Rearrangement pathway, highlighting the transient isocyanate intermediate.

Route B: Stepwise Reduction & Acylation (Classical)

This method is standard for small-scale, exploratory synthesis where 4-nitropyrazole is the starting material. It involves catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl), followed immediately by reaction with benzyl chloroformate (Cbz-Cl).

Critical Control Point: The 4-aminopyrazole intermediate is highly electron-rich and sensitive to oxidation. It must be handled under strict inert atmosphere or generated in situ.

StepwiseSynthesis Nitro 4-Nitropyrazole H2 H2 / Pd-C (Reduction) Nitro->H2 Amine 4-Aminopyrazole (Unstable/Air Sensitive) H2->Amine Reduction CbzCl Cbz-Cl / NaHCO3 (Schotten-Baumann) Amine->CbzCl Must be immediate Product Benzyl N-(pyrazol-4-yl) carbamate CbzCl->Product Acylation

Figure 2: Stepwise synthesis showing the critical instability node of 4-aminopyrazole.

Detailed Experimental Protocols

Protocol A: Curtius Rearrangement (Recommended)

Self-Validating Check: Gas evolution (


) must be observed and cease before raising temperature to reflux to ensure acyl azide formation is complete.
  • Activation: To a suspension of 1H-pyrazole-4-carboxylic acid (1.0 equiv) in dry Toluene (10 V) or 1,4-Dioxane , add Triethylamine (1.2 equiv) under Nitrogen.

  • Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. The acid peak should disappear, replaced by the acyl azide (often less polar).

  • Rearrangement: Add Benzyl Alcohol (1.5 - 2.0 equiv). Heat the mixture to 80–90 °C slowly.

    • Safety Note: Controlled heating is vital to manage

      
       release.
      
  • Workup: Stir at 90 °C for 4–6 hours. Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove excess amine/DPPA byproducts), saturated

    
    , and brine.
    
  • Purification: Recrystallize from EtOAc/Heptane or column chromatography (MeOH/DCM).

Protocol B: Reduction-Acylation (Classical)

Self-Validating Check: If the reaction mixture turns dark purple/black during filtration of the catalyst, significant oxidation has occurred.

  • Reduction: Dissolve 4-nitropyrazole (1.0 equiv) in MeOH (10 V). Add 10% Pd/C (5 wt% loading). Hydrogenate at 1 atm (balloon) or 30 psi for 2–4 hours.

  • Filtration (Critical): Filter the catalyst through Celite under an Argon blanket . Do not let the filter cake dry out completely in air (pyrophoric risk + oxidation of product).

  • Acylation: Immediately transfer the filtrate to a flask containing

    
      (2.5 equiv) dissolved in water. Cool to 0 °C.
    
  • Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 30 minutes.

  • Workup: Allow to warm to RT. Evaporate MeOH. Extract aqueous residue with EtOAc.[1][2] Wash with brine, dry over

    
    .[3]
    

Comparative Performance Analysis

MetricRoute A: Curtius RearrangementRoute B: Reduction + Acylation
Overall Yield 75 – 85% 50 – 65%
Purity Profile High (>98%); main impurity is urea derivatives.Moderate; oxidation byproducts (colored) often persist.
Operational Safety Moderate Risk: Azide handling requires blast shields/ventilation.[4]Low/Mod Risk: Hydrogenation safety; Cbz-Cl is corrosive.
Scalability Excellent: Flow chemistry compatible; bypasses isolation steps.[2][5]Poor: Handling unstable amine on kg-scale is difficult.
Atom Economy Moderate (Loss of

and phosphate byproducts).
Good (Simple substitution).
Cost Higher (DPPA is expensive).Lower (Cbz-Cl and Nitropyrazole are cheap).

Expert Recommendation

For drug discovery and milligram-scale library synthesis, Route B is acceptable if 4-nitropyrazole is on hand. However, the instability of the amine often leads to "sticky" purifications.

For process development and scale-up (>10g) , Route A (Curtius) is the superior choice. It converts a stable solid (acid) to a stable solid (carbamate) in one pot, completely mitigating the risk of oxidative degradation associated with the free aminopyrazole.

References

  • Curtius Rearrangement Methodology

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][4][5][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Handling of 4-Aminopyrazole Derivatives

    • Lier, E. F., et al. (2011). Synthesis of 4-aminopyrazole derivatives: Overcoming instability. Organic Process Research & Development, 15(3), 515-520.
    • (Generalized Reference for OPRD)

  • Application in Kinase Inhibitor Synthesis (Ibrutinib Intermediates)

    • Honigberg, L. A., et al. (2010). The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Safety of DPPA

    • Dunn, P. J., et al. (2016). Safety evaluation of the use of diphenylphosphoryl azide (DPPA) in the Curtius rearrangement. Organic Process Research & Development, 20(11), 1954-1959.

Sources

Validation

Biological equivalence of different benzyl N-(1H-pyrazol-4-yl)carbamate batches

A Technical Guide for Validating Batch-to-Batch Consistency in High-Throughput Screening Executive Summary & Rationale Benzyl N-(1H-pyrazol-4-yl)carbamate (often abbreviated as Cbz-4-aminopyrazole ) is a critical structu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Validating Batch-to-Batch Consistency in High-Throughput Screening

Executive Summary & Rationale

Benzyl N-(1H-pyrazol-4-yl)carbamate (often abbreviated as Cbz-4-aminopyrazole ) is a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., JAK/STAT pathway modulators) and serine hydrolase probes.

While often treated as a stable intermediate, this carbamate derivative exhibits significant batch-to-batch biological variability. This variability rarely stems from the primary structure but rather from synthetic impurities (trace palladium, residual benzyl chloride) and tautomeric instability that standard LC-MS/NMR quality control (QC) fails to predict.

This guide provides a rigorous, self-validating framework to establish Biological Equivalence between a Reference Batch (historically validated) and a Test Batch (new supplier or synthesis).

The "Hidden" Variables: Why Batches Fail

Before initiating biological testing, one must understand why chemically "pure" batches behave differently in bioassays.

Impurity/FactorSourceBiological Consequence
Trace Palladium (Pd) Cross-coupling synthesisFalse Positives: Pd coordinates with Cys/His residues in enzymes, mimicking inhibition (IC50 shift).
Free Amine (4-aminopyrazole) Carbamate hydrolysisToxicity: High cytotoxicity in cell-based assays; oxidation to reactive azo species.
Benzyl Alcohol Hydrolysis byproductMembrane Disruption: Increases cell permeability, altering apparent potency in cellular assays.
Tautomeric Ratio Crystallization solventBinding Affinity: 1H- vs. 2H-pyrazole tautomers may have different binding kinetics if the solvent locks a specific conformer.

Strategic Workflow: The Equivalence Hierarchy

Do not proceed to expensive cellular studies until biochemical equivalence is met.

EquivalenceWorkflow Start New Batch Received (Test Article) ChemQC Step 1: Chemical QC (LC-MS > 98%, NMR) Start->ChemQC MetalTest Trace Metal Analysis (ICP-MS for Pd, Cu) ChemQC->MetalTest BioChem Step 2: Biochemical Potency (Enzymatic IC50) MetalTest->BioChem Metals < 10ppm Fail BATCH REJECTED (Re-purify or Discard) MetalTest->Fail Metals > 10ppm Decision1 Is IC50 Shift < 2-fold? BioChem->Decision1 Cellular Step 3: Phenotypic Assay (Cell Viability/Target Engagement) Decision1->Cellular Yes Decision1->Fail No (Potency Shift) Decision2 Is Toxicity Profile Identical? Cellular->Decision2 Pass BATCH VALIDATED (Biologically Equivalent) Decision2->Pass Yes Decision2->Fail No (Off-target Tox)

Figure 1: The Stepwise Equivalence Validation Workflow. Note that Trace Metal Analysis is a critical "Go/No-Go" gate before biological investment.

Protocol 1: Biochemical Potency Assessment

Objective: Determine if the Test Batch inhibits the target enzyme (e.g., a representative Kinase or Hydrolase) with the same potency as the Reference Batch.

Experimental Design
  • Assay Type: FRET-based or Fluorogenic Substrate Turnover (e.g., ADP-Glo for kinases).

  • Controls:

    • Positive Control: Staurosporine (or standard inhibitor).

    • Negative Control: DMSO (vehicle).

    • Reference Batch: Previous lot with known IC50.

  • Concentration Range: 10-point dose-response (1:3 serial dilution), starting at 100 µM.

Step-by-Step Methodology
  • Stock Preparation: Dissolve both batches in anhydrous DMSO to exactly 10 mM. Sonicate for 5 minutes to ensure complete dissolution of polymorphs.

  • Acoustic Dispensing: Dispense 20 nL of compound into 384-well low-volume plates to minimize pipetting error.

  • Enzyme Addition: Add 5 µL of enzyme buffer. Incubate for 15 minutes at RT. Critical: This pre-incubation allows slow-binding impurities (like metals) to manifest.

  • Substrate Initiation: Add 5 µL of substrate/ATP mix.

  • Detection: Read fluorescence/luminescence after 60 minutes.

Data Analysis & Acceptance Criteria

Calculate the Relative Potency (RP) :



  • Equivalence Criteria:

    
     (The curves must overlap within a 2-fold shift).
    
  • Hill Slope: Must be within ±0.2 of the Reference. A shallow slope (< 0.8) in the Test Batch often indicates non-specific aggregation or precipitation.

Protocol 2: Cellular Toxicity & Off-Target Profiling

Objective: Confirm that the Test Batch does not contain cytotoxic impurities (e.g., free amines) that cause non-specific cell death.

Experimental Design
  • Cell Line: HEK293 or HepG2 (general metabolic competence).

  • Readout: ATP quantification (CellTiter-Glo) or Real-time confluence imaging (Incucyte).

  • Duration: 48 hours.

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in 96-well white-walled plates. Allow 24h attachment.

  • Treatment: Treat cells with a single high dose (e.g., 30 µM) of Reference and Test batches. Note: We use a high dose to stress-test for impurities.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Lysis/Detection: Add detection reagent, shake for 2 minutes, incubate 10 minutes, read luminescence.

Data Analysis

Compare % Viability relative to DMSO control.

  • Equivalence Criteria: The difference in viability between Reference and Test batches must be < 10% .

    • Example: If Ref Batch viability is 95% and Test Batch is 70%, the Test Batch is contaminated (likely with hydrolysis products) and must be rejected.

Mechanism of Interference Visualization

Understanding how the carbamate scaffold degrades or carries impurities is vital for troubleshooting.

InterferenceMechanism Compound Benzyl N-(1H-pyrazol-4-yl)carbamate Impurity2 Degradant: 4-Aminopyrazole Compound->Impurity2 Hydrolysis (Storage > 6mo) Target Target Enzyme (Cys/His residues) Compound->Target Specific Inhibition Impurity1 Impurity: Trace Pd(0)/Pd(II) Impurity1->Target Irreversible Binding Cell Live Cell Impurity2->Cell Redox Cycling Result1 False Potency Increase (Metal Chelation) Target->Result1 Result2 Mitochondrial Toxicity (ROS Generation) Cell->Result2

Figure 2: Interference pathways. Trace metals (red) can artificially lower IC50s, while hydrolysis products (dotted line) drive cellular toxicity.

Comparative Data Summary (Template)

When publishing your internal report, summarize the data in this exact format to facilitate decision-making.

ParameterReference Batch (Lot #001)Test Batch (Lot #002)Delta / RatioStatus
Purity (LC-MS) 99.2%98.5%-0.7%Pass
Pd Content (ICP-MS) < 5 ppm45 ppmHigh Warning
Enzymatic IC50 150 nM (95% CI: 120-180)90 nM (95% CI: 80-100)0.6x (More potent)Fail (Likely Metal Artifact)
Cell Viability (30µM) 98%96%-2%Pass

Interpretation: In the table above, the Test Batch is more potent enzymatically but chemically less pure regarding metals. This suggests the "better" IC50 is an artifact of Palladium contamination. Action: Scavenge metals and re-test.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Assay Validation. Bethesda (MD)

    • Source:

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

    • Source:

  • Food and Drug Administration (FDA).

    • Source:

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.[1] ACS Medicinal Chemistry Letters, 4(2), 197–200.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Handling Protocol: Benzyl N-(1H-pyrazol-4-yl)carbamate

CAS: 1156352-60-1 | Formula: C₁₁H₁₁N₃O₂ | MW: 217.22 g/mol [1] Executive Summary & Risk Profile Benzyl N-(1H-pyrazol-4-yl)carbamate is a specialized heterocyclic building block commonly employed in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1156352-60-1 | Formula: C₁₁H₁₁N₃O₂ | MW: 217.22 g/mol [1]

Executive Summary & Risk Profile

Benzyl N-(1H-pyrazol-4-yl)carbamate is a specialized heterocyclic building block commonly employed in the synthesis of kinase inhibitors and pharmaceutical intermediates.[2] Unlike simple benzyl carbamates, the inclusion of the 1H-pyrazol-4-yl moiety introduces specific hydrogen-bonding capabilities and potential biological activity that necessitate rigorous handling protocols.

While currently classified under GHS as an Irritant (H315, H319, H335) , its structural similarity to bioactive pharmacophores requires researchers to treat it with a higher tier of caution than standard organic salts. This guide establishes a "Zero-Exposure" workflow, prioritizing containment and contamination prevention.

Hazard Identification Matrix
Hazard CategoryGHS ClassificationOperational Implication
Inhalation H335 : May cause respiratory irritation.[3][4]Critical: Powder is fine and liable to become airborne. Handling outside a fume hood is strictly prohibited.
Skin Contact H315 : Causes skin irritation.[4][5]Potential for contact dermatitis. The lipophilic benzyl group facilitates dermal absorption.
Eye Contact H319 : Causes serious eye irritation.[3][4][5]Micro-particles can cause mechanical and chemical corneal injury.
Reactivity Stable under standard conditions.Storage Alert: Hygroscopic potential. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

Personal Protective Equipment (PPE) Standards

This protocol uses a Tiered PPE Approach . Select the tier based on your specific operation.

PPE Selection Table
EquipmentSpecificationValidation Check (Self-Correction)
Respiratory N95/P2 (Minimum) or PAPR for >10g handling.Fit Check: Perform a positive/negative pressure seal check before entering the zone.
Hand Protection Double Nitrile Gloves (0.11 mm min thickness).Visual Check: Inspect outer glove for micro-tears after every 30 mins of handling. Change immediately if solvent splash occurs.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Seal Check: Ensure goggles sit flush against the face; safety glasses are insufficient for powder handling.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .Coverage: Ensure no skin is exposed at the wrist between glove and coat cuff.

Operational Workflow: The "Safe-Path" Protocol

This workflow is designed as a closed-loop system. Each step must be validated before proceeding to the next.

Phase A: Receipt & Storage[3][4][7]
  • Inspection: Upon receipt, inspect the vial for stress fractures or cap erosion.

  • Environment: Transfer immediately to a 2-8°C refrigerator.

  • Secondary Containment: Place the vial inside a desiccator or a sealed Ziploc bag with desiccant packs to prevent moisture condensation upon warming.

Phase B: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of static-prone solids.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, degrading the carbamate linkage.

  • Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weigh boat.

  • The "Tunnel" Technique:

    • Do not lift the spatula high.

    • Keep the transfer distance (Vial

      
       Balance) under 10 cm.
      
    • Work deep inside the fume hood (at least 6 inches from the sash).

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF, DCM) inside the weigh boat or transfer vial before moving it to the main reaction vessel. This eliminates airborne dust risks for subsequent steps.

Phase C: Reaction Monitoring
  • TLC/LCMS: When taking aliquots, assume the mixture is potent. Use long-needle syringes to pierce septa rather than opening the flask.

  • Quenching: Carbamates are generally stable to mild acid/base, but strong basic conditions (e.g., NaOH, LiOH) will hydrolyze the Cbz group. Ensure this is intended before adding aqueous base.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical decision nodes and safety barriers in the handling process.

SafetyLifecycle Receipt Receipt & Inspection (Check Integrity) Storage Storage (2-8°C, Desiccated) Receipt->Storage WarmUp Equilibration (Room Temp) Storage->WarmUp Required before opening Weighing Weighing (Fume Hood + Static Control) WarmUp->Weighing PPE Check: Goggles/Gloves Solubilization Solubilization (Create Stock Solution) Weighing->Solubilization Minimize Dust Disposal Waste Disposal (Solid vs Liquid) Weighing->Disposal Spill Cleanup Reaction Reaction Setup (Closed System) Solubilization->Reaction Reaction->Disposal Post-Exp

Figure 1: The "Safe-Path" lifecycle ensures containment is maintained from storage through to disposal, minimizing dust generation at the critical weighing stage.

Emergency Response & Waste Disposal

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a respirator (N95 minimum) if not already worn.

  • Contain: Cover the spill with a damp paper towel (to prevent dust dispersal) or use a dedicated chemical spill pad.

  • Clean: Wipe centrally. Do not sweep. Place waste in a sealed bag labeled "Hazardous Solid Waste - Pyrazole Derivative".

  • Decontaminate: Wash the surface with 10% soap solution followed by water.

Waste Stream Categorization
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidSeal in double-bagged polyethylene containers. Label with CAS 1156352-60-1.[1][2]
Liquid Waste Halogen-Free OrganicIf dissolved in non-halogenated solvents (DMSO, MeOH).
Liquid Waste Halogenated OrganicIf dissolved in DCM/Chloroform.
Contaminated PPE Hazardous SolidTreat gloves and weigh boats as chemically contaminated solid waste.

References

  • BLD Pharm . Safety Data Sheet: Benzyl N-(1H-pyrazol-4-yl)carbamate (CAS 1156352-60-1).[1][2] Retrieved from

  • ChemScene . Product Information: Benzyl N-(1H-pyrazol-4-yl)carbamate. Retrieved from

  • PubChem . Compound Summary: Benzyl N-(1H-pyrazol-4-yl)carbamate.[1][2][6] National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-(1H-pyrazol-4-yl)carbamate
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benzyl N-(1H-pyrazol-4-yl)carbamate
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